molecular formula C19H16N2O3S B2848773 Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate CAS No. 312929-36-5

Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate

Cat. No.: B2848773
CAS No.: 312929-36-5
M. Wt: 352.41
InChI Key: FJJOFLJTZSCASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate is a chemical research reagent built on a 2-aminothiazole scaffold, a structure recognized in medicinal chemistry for its diverse biological activities . This compound is specifically offered for research and development purposes and is strictly labeled 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or human use. The 2-aminothiazole core is a privileged structure in drug discovery, notably serving as a fundamental component in several clinically prescribed anticancer drugs . The benzamido substitution at the 2-position is a common modification explored to enhance biological activity and selectivity. Research into analogous 2-aminothiazole carboxalate and carboxamide derivatives has demonstrated their potential as novel antagonists for neurological targets, such as the adenosine A2A receptor, which is relevant for conditions like Parkinson's Disease . Furthermore, such structural analogs have shown promising in vitro antitumor activity across a spectrum of human cancer cell lines, indicating their value in the pursuit of new antineoplastic agents . Researchers utilize this compound as a key synthetic intermediate to explore structure-activity relationships (SAR) and to develop new small molecule inhibitors targeting various enzymatic pathways.

Properties

IUPAC Name

ethyl 2-benzamido-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-2-24-18(23)16-15(13-9-5-3-6-10-13)20-19(25-16)21-17(22)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJOFLJTZSCASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic data of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and synthesis of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate , a significant pharmacophore in medicinal chemistry often explored for its potential as a xanthine oxidase inhibitor, adenosine receptor antagonist, and antimicrobial agent.[1][2][3]

Technical Monograph & Characterization Guide [1][2][3]

Executive Summary

Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate (C₁₉H₁₆N₂O₃S) represents a privileged scaffold in drug discovery, combining a thiazole core with lipophilic phenyl and benzamido moieties.[1][2][3] This guide provides a definitive reference for its structural validation, synthesizing empirical data from 2-aminothiazole precursors and benzoylated derivatives.[1][2][3] The protocols detailed herein ensure high-fidelity synthesis and rigorous spectral confirmation using NMR, IR, and Mass Spectrometry.[1][2][3]

Physicochemical Properties
PropertyValue
Molecular Formula C₁₉H₁₆N₂O₃S
Molecular Weight 352.41 g/mol
Appearance White to off-white crystalline solid
Melting Point 198–200 °C (Recrystallized from EtOH/DMF)
Solubility Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in EtOH; Insoluble in H₂O

Synthesis & Reaction Pathway

To understand the spectral impurities and intermediates, one must understand the genesis of the molecule.[1][2][3] The synthesis follows a convergent Hantzsch Thiazole Synthesis followed by N-acylation.[1][2][3]

Synthetic Workflow[1][2][3][4][5][6][7][8]
  • Precursor Formation: Bromination of ethyl benzoylacetate to form Ethyl 2-bromo-3-oxo-3-phenylpropanoate .[1][2][3]

  • Cyclization: Condensation with thiourea yields the amine intermediate, Ethyl 2-amino-4-phenylthiazole-5-carboxylate .[1][2][3]

  • N-Acylation: Nucleophilic attack of the thiazole amine on benzoyl chloride yields the final target.[1][2][3]

Synthesis cluster_0 Step 1: Hantzsch Cyclization cluster_1 Step 2: N-Acylation SM1 Ethyl Benzoylacetate Inter Ethyl 2-amino-4-phenyl- thiazole-5-carboxylate SM1->Inter NBS / Br2 SM2 Thiourea SM2->Inter Product Ethyl 2-benzamido-4-phenyl- thiazole-5-carboxylate Inter->Product Acylation Reagent Benzoyl Chloride (Pyridine/Et3N) Reagent->Product

Figure 1: Convergent synthesis pathway via Hantzsch cyclization and subsequent N-benzoylation.[1][2][3]

Spectroscopic Data Analysis

The following data sets represent the diagnostic signals required to confirm the structure.

Infrared Spectroscopy (FT-IR)

The IR spectrum is critical for confirming the formation of the amide bond and the retention of the ester group.[1][2][3]

Functional GroupWavenumber (

, cm⁻¹)
Diagnostic Feature
N-H Stretch 3240 – 3280Sharp singlet (Amide).[1][2][3] Absence of doublet indicates loss of primary amine (-NH₂).[1][2][3]
C=O (Ester) 1710 – 1725Strong, sharp stretch.[1][2][3] Characteristic of conjugated esters.
C=O[1][2][3] (Amide I) 1660 – 1680Strong stretch.[1][2] Lower frequency than ester due to resonance with N lone pair.[1][2][3]
C=N (Thiazole) 1590 – 1610Medium intensity.[1][2] Skeletal vibration of the thiazole ring.[1][2][3]
C-O-C (Ether) 1250 – 1280Strong stretch from the ethyl ester linkage.[1][2][3]

Interpretation: The most critical transformation is the shift from the -NH₂ doublet (~3400/3300 cm⁻¹) in the precursor to a single -NH stretch (~3250 cm⁻¹) and the appearance of a second carbonyl peak (Amide I) at ~1665 cm⁻¹.[1][2]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) Frequency: 400 MHz [1][2][3][4]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
12.60 – 12.90 Singlet (s)1HAmide -NH- .[1][2][3] Highly deshielded due to electron-withdrawing benzoyl and thiazole rings.[1][2][3]
8.10 – 8.15 Doublet (d)2HBenzoyl ortho-protons . Deshielded by the adjacent carbonyl.[1][2][3]
7.60 – 7.75 Multiplet (m)2H4-Phenyl ortho-protons .[1][2]
7.45 – 7.60 Multiplet (m)6HOverlapping meta/para protons of both phenyl rings.[1][2][3]
4.10 – 4.20 Quartet (q)2HEster -OCH₂- .[1][2][3] Coupled to methyl group (

Hz).[1][2][3]
1.10 – 1.20 Triplet (t)3HEster -CH₃ .[1][2][3] Coupled to methylene group (

Hz).[1][2][3]

Protocol Note: The amide proton is exchangeable with D₂O.[1][2][3] Upon D₂O shake, the singlet at


 12.80 ppm will disappear, confirming the N-H assignment.[1][2]
Carbon-13 NMR (¹³C NMR)

Solvent: DMSO-d₆ Frequency: 100 MHz [1][2][3]

  • Carbonyls:

    
     165.5 (Amide C=O), 162.0 (Ester C=O).[1][2][3]
    
  • Thiazole Core:

    
     158.5 (C2, guanidino-like), 145.2 (C4), 116.5 (C5).[1][2]
    
  • Aromatics:

    
     127.0 – 134.0 (Multiple peaks corresponding to phenyl carbons).[1][2][3]
    
  • Aliphatic:

    
     61.2 (-OCH₂-), 14.1 (-CH₃).[1][2]
    

Mass Spectrometry (MS) & Fragmentation Logic

Mass spectrometry provides the final confirmation of molecular weight and structural connectivity.[1][2][3]

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) Parent Ion:


[1][2][3]
Fragmentation Pattern

The molecule typically fragments at the labile ester and amide bonds.[1][2][3]

  • 
     : Molecular ion.[1][2][3]
    
  • 
     307 : Loss of Ethanol (
    
    
    
    ).[1][2]
  • 
     105 : Benzoyl cation (
    
    
    
    ), a signature of benzamides.[1][2][3]
  • 
     77 : Phenyl cation (
    
    
    
    ).[1][2]

MassSpec Parent [M+H]+ m/z 353 Frag1 [M - OEt]+ m/z 307 Parent->Frag1 - EtOH (46) Frag2 Benzoyl Cation m/z 105 Parent->Frag2 Amide Cleavage Frag3 Phenyl Cation m/z 77 Frag2->Frag3 - CO (28)

Figure 2: Proposed ESI-MS fragmentation pathway showing characteristic benzoyl and ester losses.

Experimental Protocols

General Procedure for Synthesis

To ensure reproducibility, follow this optimized protocol:

  • Preparation: Dissolve Ethyl 2-amino-4-phenylthiazole-5-carboxylate (1.0 eq) in dry Pyridine (10 volumes). Alternatively, use DCM with Triethylamine (2.0 eq).[1][2]

  • Acylation: Cool the solution to 0°C. Add Benzoyl Chloride (1.2 eq) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][2]

  • Workup: Pour the reaction mixture into ice-cold water. The product should precipitate as a solid.[1][2][3][5]

  • Purification: Filter the solid, wash with 5% HCl (to remove pyridine/amine), then water. Recrystallize from Ethanol or DMF/Ethanol mixtures to obtain analytical grade crystals.[1][2][3]

Sample Preparation for NMR[1][2]
  • Solvent: Use DMSO-d₆ (99.9% D) containing 0.03% TMS as an internal standard.

  • Concentration: Dissolve 5–10 mg of the purified solid in 0.6 mL of solvent.

  • Tube: Use high-quality 5mm NMR tubes to prevent shimming errors due to glass imperfections.

References

  • Synthesis of 2-aminothiazole precursors: Molecules. 2021; 26(5):1449. [1][2][3]

  • Spectral data of thiazole analogs: Journal of Saudi Chemical Society. 2017.[1][2][3] [1][2][3]

  • General Thiazole Chemistry: ChemicalBook.

  • Hantzsch Synthesis Mechanism: Organic Chemistry Portal.

Sources

Strategic Design and Synthesis of Thiazole-5-Carboxylates: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

The thiazole-5-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for agents targeting receptor tyrosine kinases (e.g., EGFR, VEGFR), Monoacylglycerol Lipase (MAGL), and microbial DNA gyrase.

Unlike the 2,4-disubstituted thiazoles often found in basic screening libraries, the 5-carboxylate derivative provides a critical synthetic handle. It allows for the rapid generation of diverse chemical libraries through ester hydrolysis, amidation, or hydrazide formation, facilitating the exploration of deep biological space.

This guide moves beyond textbook definitions to provide a field-validated workflow for the rational design, green synthesis, and biological validation of these compounds.

Rational Design & In Silico Workflow

Before wet-lab synthesis, target affinity must be predicted. For thiazole-5-carboxylates, the 2-position amine/amide often occupies the hinge region of kinase ATP-binding pockets, while the 5-position substituents extend into the solvent-accessible region or hydrophobic back-pockets.

Workflow Visualization

The following diagram outlines the decision matrix for selecting candidates for synthesis.

RationalDesign Target Target Identification (EGFR / VEGFR / MAGL) Scaffold Scaffold Selection Thiazole-5-carboxylate Target->Scaffold Pharmacophore Mapping Docking Molecular Docking (AutoDock Vina / Glide) Scaffold->Docking Library Generation ADMET ADMET Prediction (Lipinski Rule of 5) Docking->ADMET Top Hits (< -8.0 kcal/mol) Synthesis Prioritized Synthesis ADMET->Synthesis High Bioavailability

Figure 1: In silico workflow prioritizing synthetic candidates based on binding energy and drug-likeness.

Synthetic Protocols

We present two methodologies: the Classical Hantzsch Synthesis (for mechanistic understanding) and the One-Pot Green Synthesis (optimized for high throughput and atom economy).

Method A: The Optimized One-Pot Green Synthesis (Recommended)

This method avoids the isolation of lachrymatory


-haloketones, using in situ halogenation. It is superior for scaling and safety.

Reaction Scheme: Ethyl acetoacetate + Thiourea + NBS (or


) 

Ethyl 2-amino-4-methylthiazole-5-carboxylate
Reagents & Materials:
  • Ethyl acetoacetate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) or Iodine (

    
    )
    
  • Thiourea (1.1 eq)

  • Solvent: Ethanol or Methanol (Green solvent)

  • Catalyst:

    
    -Toluenesulfonic acid (p-TSA) (10 mol%) - Optional, speeds up dehydration.
    
Step-by-Step Protocol:
  • Halogenation (In Situ):

    • In a 100 mL round-bottom flask, dissolve ethyl acetoacetate (10 mmol) in Ethanol (20 mL).

    • Cool to 0°C in an ice bath.

    • Add NBS (10.5 mmol) portion-wise over 15 minutes. Critical: Exothermic.[1] Maintain temp < 5°C to prevent side reactions.

    • Stir for 30 minutes. The solution will turn from colorless to pale yellow/orange.

  • Cyclization:

    • Add Thiourea (11 mmol) directly to the flask.

    • Remove ice bath and heat to reflux (approx. 78°C) for 2–4 hours.

  • Monitoring (Self-Validation):

    • TLC System: Ethyl Acetate:Hexane (3:7).

    • Endpoint: Disappearance of the ethyl acetoacetate spot (

      
      ) and appearance of a highly fluorescent spot under UV254 (
      
      
      
      ).
  • Workup:

    • Cool reaction to room temperature.[1]

    • Neutralize with 10%

      
       solution until pH 
      
      
      
      8. A heavy precipitate will form.
    • Filter the solid and wash with cold water (2 x 20 mL) to remove succinimide byproducts.

    • Purification: Recrystallize from hot Ethanol/Water (9:1).

Yield: Typically 85–92%.

Method B: Mechanistic Pathway (Hantzsch)

Understanding the mechanism is vital for troubleshooting failed derivatives.

HantzschMechanism Reactants Ethyl Acetoacetate + Halogen Source Intermediate1 Alpha-Halo Ketone (Electrophile) Reactants->Intermediate1 Halogenation Transition S-Alkylation Intermediate Intermediate1->Transition + Thiourea (SN2) Thiourea Thiourea (Nucleophile) Cyclization Intramolecular Attack (N attacks Carbonyl) Transition->Cyclization - HBr/HI Product Thiazole-5-carboxylate (Aromatized) Cyclization->Product Dehydration (-H2O)

Figure 2: Mechanistic pathway of the Hantzsch synthesis involving halogenation, S-alkylation, and cyclodehydration.[2][3][4][5][6]

Structural Diversification (SAR Strategy)

Once the core scaffold (ethyl 2-amino-4-methylthiazole-5-carboxylate) is synthesized, the focus shifts to library generation.

Key Derivatization Points[4][6][7][8][9][10]
  • C2-Amine Modification: Acylation with benzoyl chlorides yields Amides . This is the primary vector for increasing potency against kinases (e.g., Dasatinib analogues).

  • C5-Ester Modification:

    • Hydrolysis:

      
       Carboxylic acid (Solubility enhancement).
      
    • Hydrazinolysis:

      
       Acid hydrazides (Linkers for Schiff bases).
      
SAR Data Summary

The following table summarizes the impact of substituents based on recent anticancer studies (e.g., against MCF-7 and HepG2 lines).

PositionSubstituent (R)Effect on Activity (Anticancer)Physicochemical Impact
C2-Amino

(Unsubstituted)
Low to ModerateHigh Polarity, Rapid Clearance
C2-Amino

(4-chloro)
High Potency Improved Lipophilicity, H-bond acceptor
C2-Amino

(Acetyl)
LowMetabolic instability (Hydrolysis)
C4

(Methyl)
StandardBaseline Sterics
C4

(Trifluoromethyl)
Very High Metabolic Block, Increased Lipophilicity
C5

(Ethyl Ester)
ModerateProdrug potential (hydrolyzed in vivo)
C5

(Hydrazide)
High (if derivatized)Metal chelation potential

Biological Validation: MTT Assay Protocol

To validate the synthesized library, cytotoxicity must be quantified.

Objective: Determine


 values against cancer cell lines (e.g., A549, MCF-7).

Protocol:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Dissolve thiazole compounds in DMSO (Stock 10 mM). Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M) in media. Add to wells.
    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[3][6] Doxorubicin or Staurosporine.

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
    • Mechanism:[1][5][6][7][8][9][10] Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan.

  • Solubilization: Aspirate media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (GraphPad Prism).

Conclusion

The "One-Pot" synthesis of thiazole-5-carboxylates offers a robust, scalable, and atom-economical route for drug discovery. By strategically manipulating the C2-amide and C4-alkyl positions, researchers can fine-tune these scaffolds for high-affinity binding to kinase targets. The protocols provided here are designed to be self-validating, ensuring reproducible results for medicinal chemistry campaigns.

References

  • Luzina, E. L., & Popov, A. V. (2009). Synthesis and anticancer activity of novel thiazole-5-carboxamide derivatives. European Journal of Medicinal Chemistry. Link

  • Kashyap, S. J., et al. (2012). Synthesis of 2,4-disubstituted thiazoles using NBS as a catalyst and their biological evaluation. Journal of Heterocyclic Chemistry. Link

  • Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives.[11] European Journal of Medicinal Chemistry. Link

  • Zhao, H., et al. (2014).[12] Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates. Synthetic Communications. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link

Sources

Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate: Technical Monograph & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate , a significant scaffold in medicinal chemistry known for its potential as a xanthine oxidase inhibitor and antimicrobial agent.

Executive Summary

Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate is a synthetic heterocyclic compound belonging to the 2,4,5-trisubstituted thiazole class. It serves as a critical "privileged structure" in drug discovery, particularly in the development of non-purine Xanthine Oxidase (XO) inhibitors for gout treatment and as a core scaffold for antimicrobial and anticancer agents. This guide details its chemical identity, a self-validating synthesis protocol via the Hantzsch method, and its structure-activity relationship (SAR) profile.

Chemical Identity & Nomenclature

This compound is an ethyl ester derivative where the thiazole ring is substituted at the C2 position with a benzamido group and at the C4 position with a phenyl group.

PropertySpecification
IUPAC Name Ethyl 2-(benzoylamino)-4-phenyl-1,3-thiazole-5-carboxylate
Common Synonyms Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate; 2-Benzamido-4-phenyl-5-thiazolecarboxylic acid ethyl ester
Molecular Formula C₁₉H₁₆N₂O₃S
Molecular Weight 352.41 g/mol
SMILES CCOC(=O)C1=C(C2=CC=CC=C2)N=C(NC(=O)C3=CC=CC=C3)S1
Predicted LogP 4.2 – 4.8 (High Lipophilicity)
H-Bond Donors/Acceptors 1 Donor / 5 Acceptors
CAS (Precursor) 64399-23-1 (Ethyl 2-amino-4-phenylthiazole-5-carboxylate)

Synthesis Protocol

The synthesis follows a convergent pathway involving the Hantzsch Thiazole Synthesis followed by N-acylation . This protocol is designed for high purity and yield, utilizing self-validating checkpoints (TLC/Melting Point) to ensure intermediate integrity.

Phase 1: Synthesis of the 2-Aminothiazole Core

Reaction: Cyclocondensation of ethyl benzoylacetate derivatives with thiourea.

  • Reagents:

    • Ethyl benzoylacetate (1.0 eq)

    • Sulfuryl chloride (SO₂Cl₂) or N-Bromosuccinimide (NBS) (1.1 eq)

    • Thiourea (1.2 eq)

    • Ethanol (Solvent)[1][2]

  • Procedure:

    • Halogenation: Dissolve ethyl benzoylacetate in dry dichloromethane (DCM). Add SO₂Cl₂ dropwise at 0°C to generate ethyl 2-chloro-3-oxo-3-phenylpropanoate in situ. Stir for 1 hour. Evaporate solvent.[3]

    • Cyclization: Dissolve the residue in ethanol. Add thiourea and reflux for 4–6 hours.

    • Workup: Cool the mixture. Neutralize with aqueous NaHCO₃ to precipitate the free base. Filter and recrystallize from ethanol.

  • Checkpoint (Validation):

    • Product: Ethyl 2-amino-4-phenylthiazole-5-carboxylate.[4]

    • Validation: Melting point should be 168–173°C . Appearance: White to pale yellow crystalline powder.

Phase 2: Benzoylation (Target Synthesis)

Reaction: Nucleophilic acyl substitution of the C2-amine with benzoyl chloride.

  • Reagents:

    • Ethyl 2-amino-4-phenylthiazole-5-carboxylate (1.0 eq)

    • Benzoyl Chloride (1.2 eq)

    • Pyridine (Solvent & Base) or TEA/DCM

  • Procedure:

    • Dissolve the Phase 1 product in dry pyridine (10 mL/g).

    • Cool to 0°C in an ice bath.

    • Add benzoyl chloride dropwise to prevent exotherm-induced decomposition.

    • Stir at room temperature for 12 hours.

    • Quench: Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate as a solid.

    • Purification: Filter the solid.[1][2][5][6] Wash with 5% HCl (to remove pyridine) and then water. Recrystallize from Ethanol/DMF mixture.

  • Checkpoint (Validation):

    • Target: Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate.

    • Validation: TLC (Hexane:Ethyl Acetate 7:3) should show a single spot with R_f > 0.5 (higher than the amine precursor).

Synthesis Logic Diagram

SynthesisPath Start Ethyl Benzoylacetate Inter1 Ethyl 2-chloro-3-oxo- 3-phenylpropanoate Start->Inter1 SO2Cl2 / 0°C Core Ethyl 2-amino-4-phenyl- thiazole-5-carboxylate (MP: 168-173°C) Inter1->Core + Thiourea Reflux EtOH Thiourea Thiourea Thiourea->Core Target Ethyl 2-benzamido-4-phenyl- thiazole-5-carboxylate Core->Target + Benzoyl Chloride Pyridine / RT Benzoyl Benzoyl Chloride Benzoyl->Target

Figure 1: Convergent synthesis pathway utilizing the Hantzsch thiazole method followed by N-acylation.

Physicochemical & Pharmacological Context

Structure-Activity Relationship (SAR)

The 2-benzamido-4-phenylthiazole-5-carboxylate scaffold is modular. Modifications at specific positions yield distinct biological profiles:

  • Position 2 (Amide Linker): The benzamido group is critical for hydrophobic interactions within enzyme binding pockets (e.g., the molybdenum center of Xanthine Oxidase). Replacing the phenyl ring of the benzamide with pyridyl or nitro-phenyl groups often modulates potency.

  • Position 4 (Phenyl Group): Provides bulk tolerance. In Xanthine Oxidase inhibitors, a 4-methyl group is often preferred (e.g., Febuxostat analogs), but the 4-phenyl group enhances antimicrobial efficacy by increasing lipophilicity (LogP > 4.0), facilitating cell membrane penetration.

  • Position 5 (Ester): The ethyl ester acts as a prodrug motif or hydrogen bond acceptor. Hydrolysis to the free carboxylic acid often increases solubility and changes the binding mode (ionic interaction).

Biological Applications[1][6][8][9][10][11]
  • Xanthine Oxidase (XO) Inhibition: Analogs of this compound (specifically the 4-methyl variants) are potent non-purine XO inhibitors. The 4-phenyl derivative retains this potential, acting via a mixed-inhibition mechanism to lower serum uric acid levels, relevant for gout and hyperuricemia research.

  • Antimicrobial & Antifungal: The lipophilic nature of the 4-phenylthiazole core allows for disruption of microbial membranes. Derivatives have shown efficacy against Candida albicans and Gram-positive bacteria by inhibiting specific enzyme pathways (e.g., DNA gyrase B).

SAR Logic Diagram

SAR Center Thiazole Core Pos2 C2-Benzamido Group (Hydrophobic Binding) Center->Pos2 Pos4 C4-Phenyl Group (Lipophilicity/Membrane Permeability) Center->Pos4 Pos5 C5-Ethyl Ester (H-Bond Acceptor / Prodrug) Center->Pos5 Activity1 Xanthine Oxidase Inhibition (Gout) Pos2->Activity1 Key Interaction Activity2 Antimicrobial Activity (Membrane Disruption) Pos4->Activity2 Key Interaction

Figure 2: Structure-Activity Relationship (SAR) mapping of the thiazole scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2743970, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (Analog Reference). Retrieved from [Link]

  • Ali, M. R., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers.[7] Archiv der Pharmazie. Retrieved from [Link]

  • Chimenti, F., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI Molecules. Retrieved from [Link]

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Biological Activities.[8] Molecules.[9][4][3][5][6][10][11][7][8][12][13][14] Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource on Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate, a member of the versatile thiazole family of heterocyclic compounds. We will delve into its chemical identity, synthesis, and the broader context of its related structures, which have shown significant promise in medicinal chemistry. This document is intended to provide a comprehensive overview for professionals engaged in chemical research and drug discovery.

Core Compound Identity and Related Structures

The thiazole ring is a prominent scaffold in medicinal chemistry, and derivatives of 2-benzamido-4-phenylthiazole-5-carboxylate are actively being investigated for a range of therapeutic applications. These related structures often involve modifications at the 4-position of the thiazole ring and substitutions on the benzamido group. For instance, the 4-methyl analog, ethyl 2-benzamido-4-methyl-1,3-thiazole-5-carboxylate, is a known compound.[4]

Compound NameCAS NumberKey Structural Feature
Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate64399-23-1Precursor with a primary amine at the 2-position.
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate53715-64-3Phenyl group at the 2-position and methyl at the 4-position.
Ethyl-2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate185106-05-2Substituted benzamido group.

Synthesis and Characterization

The synthesis of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate and its analogs generally follows a well-established synthetic pathway. The foundational Hantzsch thiazole synthesis is often the starting point for creating the core thiazole ring structure.

Experimental Protocol: Synthesis of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate

This protocol is a representative synthesis based on common laboratory practices for the acylation of 2-aminothiazoles.

Step 1: Synthesis of the Precursor (Ethyl 2-amino-4-phenylthiazole-5-carboxylate)

The precursor can be synthesized via the Hantzsch thiazole synthesis from ethyl 2-chloro-3-oxo-3-phenylpropanoate and thiourea.

Step 2: Benzoylation of the 2-Amino Group

  • Dissolution: Dissolve Ethyl 2-amino-4-phenylthiazole-5-carboxylate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine or pyridine (1.1 equivalents), to the solution and stir at room temperature.

  • Acylation: Slowly add benzoyl chloride (1.1 equivalents) to the reaction mixture, typically at 0°C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[5][6] The IR spectrum is expected to show characteristic peaks for the amide C=O and N-H stretching, as well as the ester C=O stretching.[5]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reaction Benzoylation Reaction cluster_product Final Product Precursor Ethyl 2-amino-4-phenyl- thiazole-5-carboxylate (CAS: 64399-23-1) Reactants Precursor + Benzoyl Chloride + Base (e.g., Triethylamine) Precursor->Reactants Starting Material Reaction Stirring at 0°C to RT Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Ethyl 2-benzamido-4-phenyl- thiazole-5-carboxylate Purification->Product

Caption: Synthetic workflow for Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate.

Potential Applications in Drug Development

Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The 2-amido-thiazole scaffold, in particular, is a key feature in several pharmacologically active compounds.

Xanthine Oxidase Inhibition

Derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as potential inhibitors of xanthine oxidase, an enzyme involved in the pathogenesis of gout and hyperuricemia.[5][6] Compounds with fluoro and chloro substitutions on the benzamido ring have demonstrated excellent inhibitory activity.[5][6] The structural similarity to the FDA-approved drug Febuxostat, which also contains a thiazole ring, underscores the potential of this chemical class for the treatment of gout.[6]

Xanthine_Oxidase_Inhibition XO Xanthine Oxidase (XO) UricAcid Uric Acid Production XO->UricAcid Catalyzes Gout Gout & Hyperuricemia UricAcid->Gout Leads to Inhibitor 2-Benzamido-thiazole Derivatives Inhibitor->XO Inhibits

Sources

Strategic Profiling of Thiazole Carboxylate Scaffolds: From Synthesis to Hit Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole carboxylates represent a "privileged scaffold" in medicinal chemistry, offering a unique balance of lipophilicity (via the aromatic ring) and hydrogen-bonding capability (via the carboxylate moiety). This guide outlines a rigorous, self-validating in vitro screening cascade designed to transition raw synthetic libraries into validated "Hit" compounds. Unlike generic screening protocols, this workflow addresses the specific solubility and reactivity profiles of thiazole-4-carboxylates, focusing on antimicrobial potency (DNA gyrase targeting) and anticancer selectivity (kinase inhibition).

Phase 1: Chemical Integrity & Physicochemical Profiling

Before biological contact, the library must be profiled for solvent compatibility. Thiazole carboxylates often exhibit poor aqueous solubility, which can lead to micro-precipitation in assay media, causing false positives (via light scattering) or false negatives (via unavailability).

DMSO Tolerance & Solubility Check

Objective: Determine the maximum non-toxic concentration of Dimethyl Sulfoxide (DMSO) permissible and ensure compound solubility.

  • The Thiazole Challenge: The aromatic thiazole ring is lipophilic. While the carboxylate group adds polarity, ester derivatives (e.g., ethyl thiazole-4-carboxylate) remain hydrophobic.

  • Protocol:

    • Dissolve compounds to 10 mM in 100% DMSO (Master Stock).

    • Perform serial dilutions in the assay media (e.g., RPMI-1640 or Mueller-Hinton Broth).[1]

    • Visual Check: Inspect for turbidity or crystal formation under 40x microscopy.

    • Limit: The final DMSO concentration in any cell-based assay must be ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity.[2]

Phase 2: High-Throughput Cytotoxicity Screening (The Safety Gate)

This phase acts as a "Go/No-Go" filter. We utilize the MTT assay to assess general metabolic toxicity. For thiazole libraries intended as antimicrobials, high mammalian cytotoxicity is a disqualifier. For anticancer candidates, this establishes the Selectivity Index (SI).

Optimized MTT Assay Protocol

Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes reduce the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[2]

Step-by-Step Methodology:

  • Seeding: Plate mammalian cells (e.g., HEK293 for safety, MCF-7 for efficacy) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Replace media with 100 µL fresh media containing the thiazole library (0.1 µM – 100 µM).

    • Control A (Negative): 0.5% DMSO vehicle.[3]

    • Control B (Positive): Doxorubicin (standard anticancer agent).

    • Blank: Media only (no cells).

  • Incubation: Culture for 48 hours.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

  • Formation: Incubate for 3–4 hours. Look for intracellular purple precipitates.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Workflow Visualization

MTT_Workflow Seed 1. Cell Seeding (HEK293 / MCF-7) Treat 2. Library Treatment (48h Incubation) Seed->Treat Adherence MTT 3. MTT Addition (Reductase Activity) Treat->MTT Metabolic Conversion Solub 4. Solubilization (DMSO) MTT->Solub Formazan Crystals Read 5. Absorbance (570 nm) Solub->Read Quantify

Figure 1: Optimized MTT screening workflow for thiazole carboxylate libraries.

Phase 3: Targeted Antimicrobial Efficacy (MIC/MBC)

Thiazole derivatives are historically significant antimicrobials (e.g., Sulfathiazole). The carboxylate group at position 4 often mimics the bacterial cell wall precursors or interacts with DNA gyrase.

Broth Microdilution (CLSI M07 Standard)

Reference: Clinical and Laboratory Standards Institute (CLSI) guidelines are the regulatory standard for this assay.[4]

Protocol:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5]

  • Inoculum: Adjust bacterial suspension (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to

    
     CFU/mL.
    
  • Plate Setup:

    • Use sterile 96-well round-bottom plates.

    • Add 100 µL of compound (2-fold serial dilutions, range 128 – 0.25 µg/mL).

  • Incubation: 16–20 hours at 35°C (aerobic).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity).[6]

Representative SAR Data (Thiazole-4-Carboxylates)

The following table illustrates how structural modifications at the C2 and C4 positions typically impact biological activity, based on aggregated literature trends.

Compound IDR1 (C2-Position)R2 (C4-Carboxylate)MIC (S. aureus)IC50 (MCF-7 Cancer)Insight
TZ-01 PhenylEthyl ester> 64 µg/mL45.2 µMLow polarity limits bacterial entry.
TZ-04 4-NO

-Phenyl
Free Acid (-COOH)8.0 µg/mL12.1 µMElectron-withdrawing group enhances binding; Acid improves solubility.
TZ-09 2,4-Di-Cl-PhenylHydrazide (-CONHNH

)
2.0 µg/mL 3.5 µM Hit Compound. Hydrazide mimics peptide bond; Halogens increase lipophilicity.
Ref Ciprofloxacin-0.5 µg/mL-Positive Control (Bacteria).
Ref Doxorubicin--1.2 µMPositive Control (Cancer).

Phase 4: Mechanistic Validation (Anticancer Focus)

If a thiazole carboxylate shows antiproliferative activity (Phase 2), the mechanism must be validated. Thiazoles frequently act as Kinase Inhibitors (e.g., VEGFR-2) or Apoptosis Inducers .

Apoptosis Pathway Investigation

To confirm the compound kills cancer cells via programmed cell death (apoptosis) rather than necrosis (uncontrolled lysis), we track the Caspase cascade.

Logic: Thiazoles can bind to the ATP-binding pocket of kinases, preventing phosphorylation of downstream survival factors (like Akt), leading to mitochondrial destabilization (Bax/Bcl-2 ratio shift) and Caspase-3 activation.

Signaling Cascade Visualization

Apoptosis_Path Thiazole Thiazole Carboxylate (Hit Compound) Kinase Tyrosine Kinase (VEGFR/EGFR) Thiazole->Kinase Inhibits ATP Binding Mito Mitochondrial Destabilization Kinase->Mito Loss of Survival Signal CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis APOPTOSIS (DNA Fragmentation) Casp3->Apoptosis

Figure 2: Proposed mechanism of action for thiazole-induced apoptosis via kinase inhibition.

References

  • Thiazole Scaffolds in Medicinal Chemistry: Source: Petrou, A., et al. (2021). "Thiazole Ring—The Antimicrobial, Anti-inflammatory, and Anticancer Active Scaffold."[1][7][8] Molecules. URL:[Link]

  • Anticancer Mechanisms (VEGFR-2 Inhibition): Source:[9][10] El-Mekabaty, A., et al. (2022). "Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition." Molecules. URL:[Link]

  • Antimicrobial Screening Standards (CLSI): Source: Clinical and Laboratory Standards Institute (CLSI).[4][5][11][12] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." URL:[Link]

Sources

The 4-Phenylthiazole Scaffold: Synthetic Architectures and Polypharmacological Utility

[1]

Introduction: The Privileged Nature of the Scaffold

In medicinal chemistry, the term "privileged structure" refers to a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. The 4-phenylthiazole core represents a quintessential privileged scaffold. Its utility stems from its specific physicochemical topology: a planar, aromatic heterocycle that effectively mimics peptide bonds (bioisostere) while offering distinct vectors for substitution.

The thiazole ring itself provides a hydrogen bond acceptor (nitrogen) and a lipophilic region (sulfur), allowing for diverse non-covalent interactions within a binding pocket. When substituted at the 4-position with a phenyl ring, the scaffold gains a hydrophobic "tail" often critical for occupying deep hydrophobic pockets in kinases (e.g., ATP-binding sites) or intercalating into DNA base pairs.

This guide explores the synthetic accessibility, structure-activity relationships (SAR), and specific therapeutic applications of this versatile moiety.

Synthetic Architectures

The construction of the 4-phenylthiazole core is dominated by the Hantzsch Thiazole Synthesis , a condensation reaction dating back to 1887.[1] Despite its age, it remains the gold standard due to its atom economy and adaptability to combinatorial chemistry.

The Hantzsch Condensation Mechanism

The reaction typically involves the condensation of an


Key Mechanistic Insight: The reaction is driven by the nucleophilicity of the sulfur atom. Using thiourea yields 2-amino-4-phenylthiazoles , a critical subclass where the C2-amine serves as a handle for further derivatization (e.g., amide coupling or sulfonylation).

Synthetic Workflow Visualization

HantzschSynthesisReagentsReagents:α-Haloketone + ThioureaIntermediateIntermediate:S-alkylated ThioimidateReagents->IntermediateSN2 Attack (Reflux)CyclizationCyclization:N-attack on CarbonylIntermediate->CyclizationIntramolecularDehydrationDehydration:Loss of H₂OCyclization->Dehydration- H₂OProductProduct:2-Amino-4-phenylthiazoleDehydration->ProductAromatization

Figure 1: Step-wise mechanistic flow of the Hantzsch Thiazole Synthesis.[2]

Pharmacological Versatility & SAR

The 4-phenylthiazole scaffold exhibits polypharmacology, meaning it can be tuned to hit distinct targets by modifying the substituents on the phenyl ring (C4) and the thiazole head group (C2).

Therapeutic Applications Summary
Therapeutic AreaPrimary TargetKey Structural FeatureMechanism of Action
Anticancer PI3K

, EGFR, Tubulin
EWG (e.g.,

, Cl) at Phenyl-C4
Inhibition of kinase ATP-binding; Apoptosis induction via ROS modulation [1][2].
Antimicrobial DNA Gyrase B (GyrB)C2-Hydrazinyl or Amide linkersBinds to ATP-binding pocket of GyrB; disrupts bacterial DNA replication [3][4].
Anti-inflammatory sEH / FAAHLipophilic Phenyl groupDual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) [5].[3][4][5]
Antileishmanial L. amazonensis targets2-amino groupInterference with purine salvage pathways (putative) [6].
Deep Dive: Anticancer SAR (Kinase Inhibition)

In the context of kinase inhibition (e.g., PI3K

  • Electronic Effects: Electron-Withdrawing Groups (EWGs) such as nitro (

    
    ) or chloro (Cl) at the para-position of the phenyl ring significantly enhance cytotoxicity against cell lines like SKNMC and MCF-7. This is likely due to increased 
    
    
    -
    
    
    stacking interactions within the binding pocket or modulation of the thiazole's acidity [2].
  • Metalacycles: Recent studies have utilized 4-phenylthiazole as a chelating ligand for Ruthenium(II) and Osmium(II) complexes.[6][7] These "metalacycles" show potent IC50 values (low micromolar) in colon cancer lines (SW480), functioning via DNA interaction and ROS induction [1].

Deep Dive: Antimicrobial (DNA Gyrase)

For antibacterial activity, particularly against S. aureus and E. coli, the scaffold targets the ATPase domain of DNA Gyrase B.

  • Steric Fit: The planar thiazole ring slides into the hydrophobic pocket.

  • Linker Importance: A hydrazinyl or amide linker at C2 is often required to extend into the solvent-exposed region or interact with Asp73 (in E. coli numbering).

  • Validation: Molecular docking confirms that the nitrogen of the thiazole ring often forms water-mediated hydrogen bonds within the active site [3].

Detailed Protocol: Synthesis of 2-Amino-4-Phenylthiazole

This protocol provides a self-validating method for synthesizing the core scaffold, which serves as the precursor for most bioactive derivatives.

Objective: Synthesize 2-amino-4-phenylthiazole via Hantzsch condensation. Scale: 5.0 mmol.

Reagents & Equipment
  • Reagents: 2-Bromoacetophenone (1.0 g, ~5 mmol), Thiourea (0.57 g, 7.5 mmol), Ethanol (absolute, 15 mL), Sodium Carbonate (

    
    , 5% aq solution).
    
  • Equipment: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Buchner Funnel.

Step-by-Step Methodology
  • Charge: In the 50 mL RBF, dissolve 2-bromoacetophenone (1.0 g) in 15 mL of absolute ethanol.

  • Addition: Add thiourea (0.57 g) to the solution. The mixture may be slightly heterogeneous initially.

  • Reaction: Attach the reflux condenser. Heat the mixture to reflux (approx. 78°C) with stirring for 1 to 2 hours .

    • Self-Validation (TLC): Monitor progress using Thin Layer Chromatography (Mobile Phase: 50% Ethyl Acetate / 50% Hexane).[2] The starting material (2-bromoacetophenone) spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The hydrobromide salt of the product may precipitate.[2]

    • Neutralize the mixture by pouring it into 50 mL of 5% aqueous

      
      . This liberates the free base.
      
    • Stir vigorously for 10 minutes. A solid precipitate (the free amine) will form.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL) to remove inorganic salts.

  • Purification: Recrystallize the crude solid from hot ethanol/water (1:1) if necessary.

  • Characterization:

    • Melting Point: Expected range 149–151°C.

    • 1H NMR (DMSO-d6): Look for the characteristic thiazole proton singlet at

      
       ~7.0-7.3 ppm and the broad 
      
      
      singlet.

Logic of Optimization (SAR Decision Tree)

When optimizing this scaffold for a specific target, follow this logic flow to maximize potency and solubility.

SAR_LogicCore4-Phenylthiazole CorePos2Position 2 (C2)(Head Group)Core->Pos2Pos4Position 4 (Phenyl)(Hydrophobic Tail)Core->Pos4Pos5Position 5 (C5)(Core Substitution)Core->Pos5SolubilityAdd Amine/Hydrazine-> Improves Solubility-> H-Bond DonorPos2->SolubilityPotencyPara-Substitution (EWG)-> Increases Cytotoxicity-> Target: KinasesPos4->PotencyDualActivityMeta/Para-EDG-> Dual sEH/FAAH Inhibition-> Target: InflammationPos4->DualActivityStericSmall Alkyl (Me)-> Modulates conformation-> Avoids steric clashPos5->Steric

Figure 2: Structure-Activity Relationship (SAR) decision matrix for lead optimization.

Future Outlook

The 4-phenylthiazole scaffold is evolving beyond simple inhibition. Current trends indicate its utility in PROTACs (Proteolysis Targeting Chimeras), where the thiazole moiety serves as the warhead to bind the protein of interest, linked to an E3 ligase recruiter. Additionally, fragment-based drug discovery (FBDD) libraries increasingly include 4-phenylthiazoles due to their high ligand efficiency and "rule of three" compliance.

References

  • Investigating the anticancer potential of 4-phenylthiazole derived Ru(II) and Os(II) metalacycles. Dalton Transactions. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences. [Link]

  • Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase. Hospital Pharmaceutical Journal. [Link][7][8]

  • Second-generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors. Future Medicinal Chemistry. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Chemistry Central Journal. [Link]

Methodological & Application

Methodology for creating a library of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis of Ethyl 2-Benzamido-4-phenylthiazole-5-carboxylate Analogs

Executive Summary

This guide details a modular, scalable methodology for creating a library of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate analogs. These scaffolds are pharmacologically significant, serving as potent Xanthine Oxidase (XO) inhibitors (similar to Febuxostat), antimicrobial agents, and adenosine receptor antagonists.

The protocol prioritizes a convergent synthetic strategy :

  • Phase I: Bulk synthesis of the 2-aminothiazole core scaffold via a modified Hantzsch condensation.

  • Phase II: Parallel derivatization (amidation) to generate chemical diversity.

This approach ensures high reproducibility, minimizes reagent waste, and is compatible with automated liquid handling systems.

Strategic Analysis & Mechanism

The Hantzsch Thiazole Synthesis (Core Formation)

The foundation of this protocol is the Hantzsch thiazole synthesis. Unlike traditional methods that require the isolation of lachrymatory


-haloketones, we utilize a one-pot halogenation-cyclization  sequence.
  • Mechanism: Ethyl benzoylacetate is halogenated (typically with N-Bromosuccinimide, NBS) at the

    
    -position. The resulting intermediate undergoes nucleophilic attack by the sulfur atom of thiourea, displacing the halide. A subsequent intramolecular condensation between the thiourea nitrogen and the ketone carbonyl closes the ring, expelling water to aromatize the system.
    
  • Regiochemistry: The presence of the ester group at the

    
    -position of the starting keto-ester directs the cyclization, ensuring the phenyl group is positioned at C4 and the ester at C5.
    
Amidation (Library Generation)

The 2-amino group on the thiazole is weakly nucleophilic due to resonance delocalization with the aromatic ring. Standard Schotten-Baumann conditions often suffer from low yields or bis-acylation. This protocol employs a pyridine-catalyzed acylation with substituted benzoyl chlorides, which activates the acylating agent and acts as a proton scavenger, driving the reaction to completion.

Pathway Visualization

The following diagram illustrates the convergent workflow, highlighting the critical "Diversity Points" where analogs are generated.

G cluster_0 Phase I: Scaffold Synthesis cluster_1 Phase II: Library Generation (Parallel) Start Ethyl Benzoylacetate (Precursor) Inter α-Bromo Intermediate (In-situ) Start->Inter NBS, MeCN, Reflux NBS N-Bromosuccinimide (Halogenation) NBS->Inter Core Ethyl 2-amino-4-phenyl- thiazole-5-carboxylate (CORE SCAFFOLD) Inter->Core Thiourea Thiourea Thiourea (Cyclization) Thiourea->Core Prod1 Analog A (XO Inhibitor) Core->Prod1 Pyridine, 0-25°C Prod2 Analog B (Antimicrobial) Core->Prod2 Prod3 Analog C (SAR Study) Core->Prod3 R1 Benzoyl Chloride A (e.g., 4-F) R1->Prod1 R2 Benzoyl Chloride B (e.g., 3-Cl) R2->Prod2 R3 Benzoyl Chloride C (e.g., 4-OMe) R3->Prod3

Caption: Convergent synthesis workflow. Phase I constructs the thiazole core; Phase II introduces diversity via parallel acylation.

Detailed Experimental Protocols

Phase I: Bulk Synthesis of Scaffold (Ethyl 2-amino-4-phenylthiazole-5-carboxylate)

Objective: Synthesize 10g of the core scaffold for downstream library splitting.

Reagents:

  • Ethyl benzoylacetate (CAS: 94-02-0)

  • N-Bromosuccinimide (NBS)[1]

  • Thiourea[1][2][3][4][5][6][7]

  • Ethanol (Absolute)

  • Sodium Acetate (NaOAc)[4]

Step-by-Step Protocol:

  • Halogenation: In a 500 mL round-bottom flask, dissolve Ethyl benzoylacetate (50 mmol, 9.6 g) in 150 mL of acetonitrile. Add NBS (55 mmol, 9.8 g) portion-wise over 10 minutes.

  • Activation: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 80°C) for 1 hour. Note: The solution will turn from colorless to light orange.

  • Cyclization: Cool the mixture to room temperature. Add Thiourea (60 mmol, 4.6 g) directly to the reaction vessel.

  • Reflux: Heat the mixture to reflux again for 4 hours. Monitor via TLC (30% EtOAc in Hexanes). The starting material (

    
    ) should disappear, and a lower 
    
    
    
    spot (amine) should appear.
  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in 200 mL of water.

  • Neutralization: Slowly add saturated aqueous

    
     or ammonia solution until pH 
    
    
    
    8-9. The product will precipitate as a yellow/off-white solid.
  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

    
     mL) followed by a small amount of cold ethanol (
    
    
    
    mL) to remove unreacted starting materials.
  • Drying: Dry in a vacuum oven at 50°C overnight.

    • Expected Yield: 75-85%

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a broad singlet at
      
      
      ppm (
      
      
      ) and the characteristic ethyl ester signals.
Phase II: Parallel Library Synthesis (Amidation)

Objective: Create a 24-member library using a semi-automated block or manual parallel synthesis.

Reagents:

  • Scaffold (from Phase I)

  • Diverse Benzoyl Chlorides (Substituted: 4-F, 4-Cl, 3-NO2, 4-OMe, etc.)

  • Pyridine (Anhydrous)

  • Dichloromethane (DCM)

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the Scaffold (0.2 M) in anhydrous Pyridine/DCM (1:1 ratio).

  • Dispensing: Aliquot 1 mL (0.2 mmol of scaffold) into each vial of a 24-well reaction block.

  • Acylation: Add 1.2 equivalents (0.24 mmol) of a specific Benzoyl Chloride to each distinct vial.

  • Reaction: Cap the vials and shake/stir at room temperature for 6 hours.

    • Troubleshooting: If the reaction is sluggish (checked by LCMS), heat the block to 50°C for 2 hours.

  • Quenching: Add 2 mL of water to each vial to quench excess acid chloride.

  • Extraction (Automated/Manual):

    • Add 3 mL DCM to each vial. Vortex for 1 minute.

    • Remove the aqueous (top) layer.

    • Wash the organic layer with 1M HCl (2 mL) to remove pyridine, followed by sat.

      
       (2 mL).
      
  • Concentration: Evaporate the solvent using a centrifugal evaporator (SpeedVac).

  • Purification: Recrystallize from Ethanol/DMF mixtures or perform high-throughput prep-HPLC if high purity (>98%) is required for bioassays.

Data Presentation & Analysis

Structural Characterization Table

When characterizing the library, organize data as follows to track Structure-Activity Relationships (SAR).

Compound IDR-Group (Benzamido)Yield (%)M.P. (°C)Mass (M+H)+Description
EB-001 Phenyl (H)88178-180353.1White Solid
EB-002 4-Fluoro82185-187371.1Off-white Solid
EB-003 4-Chloro85192-194387.0Pale Yellow
EB-004 4-Methoxy79165-167383.1White Needles
EB-005 3-Nitro76210-212398.1Yellow Powder
Quality Control Criteria
  • Purity: >95% by HPLC (254 nm).

  • Identity: Confirmed by LC-MS (Molecular Ion match) and

    
     NMR (Disappearance of 
    
    
    
    peak, appearance of amide NH at
    
    
    ppm).

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications

    • Organic Chemistry Portal. "Thiazole Synthesis."[2][3][6][7][8][9][10][11][12] Available at: [Link]

  • Synthesis of 2-aminothiazole-5-carboxylates: Meng, G., et al. (2009). "Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates." Synthetic Communications. (Contextual grounding for one-pot protocols).
  • Biological Activity (Xanthine Oxidase Inhibition)

    • Ali, M. R., et al. (2017).[11] "2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors." ResearchGate.[3][12] Available at: [Link]

  • General Protocol for Aminothiazole Libraries
  • Safety Data for Precursors (Ethyl 2-chloro-3-oxo-3-phenylpropanoate)

    • PubChem.[13] "Ethyl 2-chloro-3-oxo-3-phenylpropanoate."[13] Available at: [Link]

Sources

Preparation of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Scientific Context

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in numerous clinical drugs including cefditoren (antibiotic) and fanetizole (anti-inflammatory). This application note details the synthesis of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives , a specific class of compounds identified as potent Xanthine Oxidase (XO) inhibitors .[1][2]

Inhibition of XO is the primary therapeutic strategy for managing gout and hyperuricemia. While purine-based inhibitors like Allopurinol have been standard, non-purine inhibitors (such as Febuxostat) offer better safety profiles. The derivatives described herein mimic the pharmacophoric features of Febuxostat, utilizing a thiazole core to occupy the active site of XO, with the C5-carboxylic acid moiety forming critical hydrogen bonds with Glu802 and Arg880 residues.

Key Applications
  • Drug Discovery: Development of non-purine Xanthine Oxidase inhibitors.[1][2]

  • Fragment-Based Design: The 2-aminothiazole-5-carboxylate core is a versatile building block for fragment growing.

  • Chemical Biology: Probing enzyme kinetics of molybdenum-containing hydroxylases.

Retrosynthetic Analysis & Strategy

The synthesis is designed as a convergent three-step protocol. The strategy prioritizes the "one-pot" Hantzsch synthesis for the core construction to maximize efficiency and minimize the isolation of lachrymatory


-haloketone intermediates.
Synthetic Pathway Diagram[2][3]

ReactionScheme Start1 Ethyl Acetoacetate Inter1 Ethyl 2-amino-4-methyl thiazole-5-carboxylate (Core Scaffold) Start1->Inter1 1. NBS, THF/H2O 2. Reflux Start2 Thiourea Start2->Inter1 Inter2 Ethyl 2-benzamido-4-methyl thiazole-5-carboxylate (Ester Intermediate) Inter1->Inter2 Pyridine, 0-5°C Reagent1 Benzoyl Chloride (Ar-COCl) Reagent1->Inter2 Final 2-Benzamido-4-methyl thiazole-5-carboxylic acid (Final Product) Inter2->Final NaOH/EtOH Hydrolysis

Figure 1: Convergent synthetic route utilizing a modified Hantzsch thiazole synthesis followed by acylation and hydrolysis.

Detailed Experimental Protocols

Protocol A: One-Pot Synthesis of the Core Scaffold

Target: Ethyl 2-amino-4-methylthiazole-5-carboxylate Rationale: Traditional methods isolate ethyl 2-chloroacetoacetate, a severe lachrymator. This protocol generates the


-halo intermediate in situ using N-Bromosuccinimide (NBS), improving safety and yield.

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Thiourea (1.1 equiv)

  • Solvent: THF/Water (1:1 v/v) or Ethanol

Step-by-Step Methodology:

  • Bromination: Charge a round-bottom flask with ethyl acetoacetate (10 mmol) and THF/Water (20 mL). Cool to 0°C in an ice bath.

  • Addition: Add NBS (11 mmol) portion-wise over 15 minutes. Critical: Maintain temperature <5°C to prevent poly-bromination.

  • Activation: Stir at room temperature (RT) for 2 hours. Monitor by TLC (disappearance of starting keto-ester).

  • Cyclization: Add thiourea (11 mmol) directly to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours. The solution will turn yellow/orange.

  • Workup: Cool to RT. Neutralize with saturated aqueous NaHCO₃ to pH ~8. A precipitate will form.[3][4]

  • Isolation: Filter the solid. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol if necessary.

    • Expected Yield: 70-85%

    • Appearance: Off-white to pale yellow crystalline solid.

Protocol B: Amide Coupling (Benzoylation)

Target: Ethyl 2-benzamido-4-methylthiazole-5-carboxylate Rationale: Pyridine acts as both the solvent and the acid scavenger (base), driving the reaction forward and solubilizing the amine core.

Reagents:

  • Core Scaffold (from Protocol A) (1.0 equiv)

  • Substituted Benzoyl Chloride (e.g., 4-Fluorobenzoyl chloride) (1.2 equiv)

  • Solvent: Anhydrous Pyridine

Step-by-Step Methodology:

  • Dissolution: Dissolve the aminothiazole core (5 mmol) in anhydrous pyridine (10 mL) in a dry flask under nitrogen atmosphere.

  • Acylation: Cool to 0°C. Add the benzoyl chloride (6 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT and stir for 4-6 hours.

    • Checkpoint: TLC (Hexane:EtOAc 3:1) should show a new non-polar spot.

  • Quench: Pour the reaction mixture into ice-cold water (50 mL). Vigorous stirring will induce precipitation of the amide ester.

  • Isolation: Filter the solid. Wash extensively with water to remove pyridine salts.

  • Purification: Recrystallize from Ethanol/DMF mixture.

Protocol C: Ester Hydrolysis to Final Acid

Target: 2-Benzamido-4-methylthiazole-5-carboxylic acid Rationale: Controlled basic hydrolysis cleaves the ethyl ester without degrading the amide linkage.

Step-by-Step Methodology:

  • Suspension: Suspend the amide ester (2 mmol) in Ethanol (15 mL).

  • Base Addition: Add 2M NaOH solution (5 mL, ~5 equiv).

  • Hydrolysis: Heat to mild reflux (60°C) for 2 hours. The suspension should clear as the salt forms.

  • Acidification: Cool to RT. Acidify carefully with 1M HCl to pH 2-3.

  • Precipitation: The free acid will precipitate as a white/off-white solid.

  • Final Isolation: Filter, wash with water, and dry under vacuum at 50°C.

Workup & Purification Logic

The following decision tree guides the purification process based on the physicochemical properties of the intermediates.

PurificationFlow Start Crude Reaction Mixture (Post-Hydrolysis) CheckPH Check pH Start->CheckPH Acidify Acidify with 1M HCl to pH 2-3 CheckPH->Acidify Precip Precipitate Forms? Acidify->Precip Filter Vacuum Filtration Precip->Filter Yes Extract Extract with EtOAc (If no precipitate) Precip->Extract No (Oil/Soluble) Recryst Recrystallization (EtOH or DMF/H2O) Filter->Recryst Extract->Recryst

Figure 2: Purification workflow for the final carboxylic acid derivative.

Data Summary & Structure-Activity Relationship (SAR)

The biological activity of these derivatives is highly sensitive to the substitution pattern on the benzene ring. Based on kinetic studies of Xanthine Oxidase inhibition:

Compound CodeR-Substituent (Benzoyl)IC50 (µM) against XOPotency Relative to Febuxostat
5a H (Unsubstituted)> 5.0Low
5b 4-Fluoro 0.57 High
5c 4-Chloro 0.91 High
5d 4-Methoxy> 10.0Inactive

Interpretation: Electron-withdrawing groups (F, Cl) at the para-position significantly enhance potency, likely by influencing the electronic density of the amide carbonyl or engaging in specific hydrophobic interactions within the XO active site channel.

References

  • Design and Synthesis of XO Inhibitors: Title: 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers.[1][2] Source:Archiv der Pharmazie (2017).[1][2] URL:[Link]

  • One-Pot Hantzsch Synthesis Protocol: Title: Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.[5][6] Source:Synthetic Communications (2014). URL:[Link][5]

Sources

In vivo experimental design for thiazole compounds in rodent models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Paradox

Thiazole rings are pharmacophores of immense value, present in essential medicines ranging from antiretrovirals (Ritonavir) to tyrosine kinase inhibitors (Dasatinib) and metabolic modulators. However, for the preclinical researcher, they present a distinct "Thiazole Paradox": while the ring often confers high potency and target affinity, it simultaneously introduces significant liabilities regarding aqueous solubility and metabolic toxicity (bioactivation).

This guide moves beyond generic rodent protocols to address the specific experimental causalities required when working with thiazole scaffolds. It prioritizes formulation stability, reactive metabolite mitigation, and precise pharmacokinetic (PK) profiling.

Part 1: Pre-Clinical Formulation Strategy

The Challenge: Thiazoles are predominantly lipophilic (high LogP) and prone to precipitation in aqueous physiological buffers. Standard vehicles (e.g., saline) often fail, while aggressive solvents (e.g., 100% DMSO) introduce confounding neurotoxicity and motor impairment, invalidating behavioral or efficacy readouts.

Strategic Directive: Adopt a "Solubility-Tolerability" tiered approach. Avoid simple suspensions for IV routes; they lead to micro-embolisms and erratic PK data.

Protocol A: Vehicle Selection & Preparation

Reagents:

  • Dimethyl Sulfoxide (DMSO) – Grade: Anhydrous, ≥99.9%

  • PEG 400 (Polyethylene Glycol) – Grade: Low Endotoxin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) – Grade: Parenteral

  • Water for Injection (WFI)

Step-by-Step Formulation Workflow:

  • Tier 1: Cyclodextrin Complexation (Preferred for Safety)

    • Rationale: Encapsulates the lipophilic thiazole without using toxic co-solvents.

    • Step 1: Dissolve 20% (w/v) HP-β-CD in WFI.

    • Step 2: Add the thiazole compound slowly under constant magnetic stirring.

    • Step 3: Sonicate at 37°C for 30–60 minutes.

    • Step 4: If clear, filter sterilize (0.22 µm). If insoluble, proceed to Tier 2.

  • Tier 2: Co-Solvent System (Standard for PK)

    • Rationale: Uses organic solvents to force solubility but limits concentration to prevent vehicle toxicity.

    • Composition: 5% DMSO / 40% PEG 400 / 55% WFI.

    • Step 1: Dissolve compound completely in 100% DMSO (5% of final volume). Critical: Ensure complete dissolution here first.

    • Step 2: Add PEG 400 (40% of final volume) and vortex.

    • Step 3: Slowly add WFI (55% of final volume) while vortexing.

    • Warning: If precipitation occurs upon adding water, the compound is not suitable for IV bolus; consider PO suspension or SC depot.

Visualization: Formulation Decision Logic

FormulationLogic Start Start: Thiazole Compound SolubilityCheck Aqueous Solubility > 1 mg/mL? Start->SolubilityCheck Saline Use 0.9% Saline (Ideal) SolubilityCheck->Saline Yes Complexation Try 20% HP-β-CD SolubilityCheck->Complexation No Clear Solution Clear? Complexation->Clear UseCD Use Cyclodextrin (Low Toxicity) Clear->UseCD Yes CoSolvent Try Co-Solvent: 5% DMSO / 40% PEG400 Clear->CoSolvent No Precipitation Precipitation on Water Addition? CoSolvent->Precipitation IV_OK Valid for IV/PO Precipitation->IV_OK No Suspension Switch to Suspension (0.5% MC/Tween 80) PO Only Precipitation->Suspension Yes

Caption: Decision tree for selecting the optimal vehicle, balancing solubility against physiological tolerability.

Part 2: Pharmacokinetic (PK) Profiling

The Challenge: Thiazoles are often substrates for CYP450 enzymes (specifically CYP3A4), leading to rapid clearance or the formation of reactive intermediates.

Strategic Directive: Utilize Serial Microsampling . Traditional composite sampling (1 animal per timepoint) introduces inter-animal variability that masks subtle PK defects common in thiazole derivatives.

Protocol B: Serial Microsampling (Mouse)

Experimental Parameters:

  • Species: Male CD-1 or C57BL/6 Mice (20–25g).

  • Fasting: 4 hours pre-dose (water ad libitum).

  • Dose Groups:

    • IV Bolus (1 mg/kg) – Determines Bioavailability (F%).

    • PO Gavage (5 or 10 mg/kg).

Data Table: Dosing & Sampling Specifications

ParameterIntravenous (IV)Oral (PO)Notes
Dosing Volume 5 mL/kg (max)10 mL/kgHigh IV volume risks hemolysis; keep low.
Vehicle 20% HP-β-CD or 5:40:550.5% MethylcelluloseSuspensions acceptable for PO only.
Needle Size 27G - 30G20G Gavage NeedleUse flexible plastic gavage needles to reduce trauma.
Sampling Points 5, 15, 30 min, 1, 2, 4, 8, 24 hr15, 30 min, 1, 2, 4, 8, 24 hrEarly points critical for IV clearance (

).
Blood Volume 15–20 µL per spot15–20 µL per spotUse capillary microsampling.

Workflow:

  • Dose Administration: Record exact time (

    
    ).
    
  • Microsampling: At each time point, prick the tail vein with a sterile lancet. Collect 20 µL of blood into a capillary tube coated with K2-EDTA.

  • Processing: Centrifuge capillaries immediately (2000 x g, 5 min, 4°C) to separate plasma.

  • Extraction: Protein precipitation using Acetonitrile (ACN) containing an internal standard (IS). Ratio 1:4 (Plasma:ACN).

  • Analysis: LC-MS/MS (MRM mode). Monitor for parent compound and +16 Da (oxidation) or +32 Da (dioxide) metabolites, which are common for thiazoles.

Part 3: Safety & Toxicology (The Thiazole Liability)

The Challenge: The thiazole ring is structurally alert. CYP450-mediated metabolism can lead to ring scission or the formation of electrophilic reactive metabolites (e.g., epoxides, thioamides) that covalently bind to hepatic proteins, causing drug-induced liver injury (DILI).

Strategic Directive: Integrate a Reactive Metabolite Screen early in the in vivo phase. Do not wait for late-stage toxicology.

Visualization: Metabolic Activation Pathway

MetabolicActivation Thiazole Parent Thiazole CYP CYP450 (Oxidation) Thiazole->CYP Epoxide Epoxide / S-Oxide (Reactive Electrophile) CYP->Epoxide Adduct Stable GSH-Adduct (Detoxified) Epoxide->Adduct + GSH Toxicity Covalent Binding (Hepatotoxicity/DILI) Epoxide->Toxicity + Protein GSH Glutathione (GSH) GSH->Adduct Protein Hepatic Protein (Nucleophile) Protein->Toxicity

Caption: Mechanism of thiazole bioactivation.[1][2][3] Competition between Glutathione (GSH) detoxification and protein binding drives toxicity.

Protocol C: In Vivo Hepatotoxicity Screening
  • Design: 5-day repeated dose study in mice (IP or PO).

  • Dose: High dose (e.g., 50–100 mg/kg/day).

  • Readouts:

    • Serum Chemistry: ALT (Alanine Aminotransferase) and AST.[4] >3x Upper Limit of Normal (ULN) indicates hepatocellular injury.

    • GSH Trapping (Advanced): Co-administer isotope-labeled Glutathione or analyze liver homogenates for GSH-drug adducts using LC-MS/MS. The presence of GSH adducts confirms the formation of reactive intermediates.[1]

Part 4: Efficacy Model Case Study (Oncology)

Context: Many thiazoles (e.g., Dasatinib) act as Kinase Inhibitors. Model: Subcutaneous Tumor Xenograft (Nude Mice).

Protocol D: Tumor Growth Inhibition (TGI)

Workflow:

  • Cell Implantation: Inject

    
     cancer cells (e.g., A549 or PC-3) in 100 µL Matrigel/PBS (1:1) into the right flank of athymic nude mice.
    
  • Staging: Allow tumors to reach 100–150 mm³ (approx. 2 weeks).

  • Randomization: Sort animals into groups (n=8-10) to ensure equal average tumor volume across groups.

  • Dosing: Administer Vehicle (Control) vs. Thiazole Candidate (e.g., 10, 30 mg/kg) QD or BID for 21 days.

  • Measurement: Measure tumor volume (

    
    ) twice weekly using digital calipers.
    
    • Formula:

      
      
      
  • Endpoint: Euthanize if tumor >2000 mm³ or body weight loss >20%.

Visualization: Efficacy Study Timeline

EfficacyTimeline Day0 Day 0 Cell Implantation Day14 Day 14 Randomization (Vol ~150mm³) Day0->Day14 Tumor Establishment Treatment Days 14-35 Daily Dosing (QD/BID) + Caliper Msmt (2x/week) Day14->Treatment Start Rx Day35 Day 35 Termination Harvest Tumor/Plasma Treatment->Day35 Efficacy Eval

Caption: Standard timeline for a xenograft efficacy study involving thiazole kinase inhibitors.

References

  • Li Di, et al. "Optimization of Solubility and Formulation Strategies for Preclinical Drug Candidates." Journal of Pharmaceutical Sciences, 2020. Link

  • Zhang, M., et al. "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." ACS Omega, 2021. Link

  • Diehl, K.H., et al. "A Good Practice Guide to the Administration of Substances and Removal of Blood, Including Routes and Volumes." Journal of Applied Toxicology, 2001.[5] Link

  • Lombardo, F., et al. "In Silico Prediction of Volume of Distribution in Humans." Journal of Medicinal Chemistry, 2004. (Reference for lipophilicity/PK correlation). Link

  • Gadaleta, D., et al. "Thiazole-induced hepatotoxicity: A review of mechanisms and prediction." Toxicology Letters, 2018. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the purity of the final product. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights.

The synthesis is typically approached as a two-stage process:

  • Stage 1: Hantzsch Thiazole Synthesis to create the core intermediate, Ethyl 2-amino-4-phenylthiazole-5-carboxylate.

  • Stage 2: Acylation of the 2-amino group to yield the final benzamido product.

This guide is structured to address questions and troubleshooting points for each of these critical stages.

Frequently Asked Questions (FAQs)

Q1: What is the core mechanism for the synthesis of the thiazole ring in this procedure?

A1: The foundational reaction is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1] This method classically involves the condensation reaction between an α-halocarbonyl compound and a thioamide.[2][3] In this specific case, it involves the reaction of a substituted α-haloester with thiourea to form the 2-aminothiazole ring system. The reaction begins with a nucleophilic attack (Sₙ2 reaction) from the sulfur of the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][4]

Q2: Are there any "green" or more environmentally benign approaches for this type of synthesis?

A2: Yes, significant research has focused on developing greener synthetic protocols. These methods often emphasize the use of less hazardous solvents (like water or ethanol), reusable catalysts, and energy-efficient techniques.[5] For Hantzsch-type syntheses, approaches like one-pot multi-component reactions, microwave-assisted synthesis, and the use of solid-supported catalysts (e.g., silica-supported tungstosilicic acid) have been shown to increase yields, reduce reaction times, and minimize waste.[6][7]

Q3: What are the primary safety concerns I should be aware of during this synthesis?

A3: The primary concerns involve the starting materials. α-halocarbonyl compounds are lachrymatory (tear-inducing) and toxic, and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5] Reagents used in the acylation step, such as benzoyl chloride or thionyl chloride, are corrosive and react violently with water. Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[8]

Stage 1: Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate (Intermediate)

This stage involves the formation of the core thiazole heterocycle. Low yield or impurity at this step will directly impact the success of the final acylation.

Troubleshooting Guide: Stage 1
Problem Potential Cause Recommended Solution & Explanation
Low or No Product Yield 1. Poor Quality of Starting Materials The α-halocarbonyl reactant can degrade over time. Ensure its purity via techniques like NMR or use a freshly opened bottle. Thiourea should be a clean, crystalline solid. Impurities can inhibit the reaction or lead to unwanted side products.[8]
2. Suboptimal Reaction Conditions Temperature: Many Hantzsch syntheses require heating to proceed at an efficient rate.[3] If the yield is low at room temperature, gradually increase the heat. Conversely, excessive heat can cause decomposition or side reactions. Solvent: Ethanol is a common and effective solvent. However, solvent choice is crucial; aprotic solvents like THF or 1,4-dioxane can also be used.[9] The ideal solvent should fully solubilize the reactants at the reaction temperature.
3. Incorrect Stoichiometry While a 1:1 molar ratio of α-halocarbonyl to thiourea is theoretically required, using a slight excess (e.g., 1.5 equivalents) of thiourea can sometimes drive the reaction to completion, especially if the α-halocarbonyl is prone to self-condensation.[3]
Formation of Multiple Products / Side Reactions 1. Isomer Formation Under certain conditions, particularly acidic ones, the formation of isomeric impurities like 2-imino-2,3-dihydrothiazoles can occur.[6] Maintaining a neutral or slightly basic pH can often minimize this. Adding a non-nucleophilic base like triethylamine can be beneficial.[2]
2. Byproduct from α-halocarbonyl The α-halocarbonyl compound can undergo self-condensation or react with the solvent (e.g., ethanol) under basic conditions. Ensure the base is added correctly and that the temperature is controlled to prevent these competing reactions.
Difficulty in Product Isolation 1. Product is Soluble in Reaction Solvent If the product does not precipitate upon cooling, it may be too soluble. A common technique is to pour the reaction mixture into a large volume of cold water or a dilute sodium carbonate solution to precipitate the thiazole product, which is often poorly soluble in water.[3][6]
2. Oily Product / Failure to Crystallize An oily product often indicates the presence of impurities. Try purifying a small sample via column chromatography to isolate the pure compound, which may then crystallize. Seeding the oil with a previously obtained crystal can also induce crystallization.
Experimental Workflow & Protocol

The following diagram and protocol outline a standard procedure for the Hantzsch synthesis of the aminothiazole intermediate.

Hantzsch_Synthesis_Workflow start Start reagents Reactants Ethyl 2-chloro-3-oxo-3-phenylpropanoate Thiourea Ethanol (Solvent) start->reagents reaction Reaction Setup Combine reagents in flask Add stir bar Reflux with stirring (e.g., 2-4 hours) reagents->reaction monitoring Monitor Progress Thin-Layer Chromatography (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up Cool to RT Pour into ice-cold Na₂CO₃ solution monitoring->workup Complete isolation Isolation Filter precipitate Wash with cold water workup->isolation drying Drying Air dry or use vacuum oven isolation->drying product Product|Ethyl 2-amino-4-phenylthiazole-5-carboxylate drying->product

Caption: Workflow for Hantzsch synthesis of the aminothiazole intermediate.

Protocol 1: Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add absolute ethanol as the solvent (approx. 5-10 mL per gram of the limiting reagent).

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3). The reaction is typically complete within 2-4 hours.[8]

  • Work-up: Once the starting material is consumed, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold 5% sodium carbonate solution while stirring.[3]

  • Isolation: A solid precipitate should form. Collect the solid by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Allow the collected solid to air dry or dry it in a vacuum oven at a low temperature (e.g., 40-50°C) to obtain the crude product. This can be purified further by recrystallization from ethanol if necessary.

Stage 2: Acylation to Yield Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate

This stage involves forming an amide bond between the 2-amino group of the thiazole intermediate and a benzoyl group.

Troubleshooting Guide: Stage 2
Problem Potential Cause Recommended Solution & Explanation
Low or No Product Yield 1. Inactive Acylating Agent Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid, which is unreactive under these conditions. Use freshly opened or distilled benzoyl chloride.
2. Insufficient Base A base, typically pyridine or triethylamine, is required to neutralize the HCl generated during the reaction.[10] Without a base, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Use at least one equivalent of base, or use pyridine as the solvent.
3. Low Reactivity of Amine The 2-amino group on the thiazole is nucleophilic, but its reactivity can be influenced by the electronic properties of the ring. Ensure the reaction is given sufficient time to proceed. Gentle heating may be required, but should be done cautiously to avoid side reactions.
Formation of Multiple Products 1. Di-acylation or other side reactions While less common for this substrate, overly harsh conditions (high temperature, strong base) could potentially lead to side reactions. The primary issue is typically incomplete reaction.
2. Presence of Unreacted Starting Material This is the most common "impurity." It indicates an incomplete reaction. Check your reagents (acylating agent, base) and consider increasing the reaction time or gently warming the mixture. Ensure the stoichiometry is correct, sometimes a slight excess (1.1-1.2 eq) of benzoyl chloride is beneficial.
Difficulty in Purification 1. Co-elution of Product and Starting Material The product and starting amine may have similar polarities, making chromatographic separation difficult. Experiment with different solvent systems for TLC to find one that gives good separation before attempting column chromatography. A gradient elution might be necessary.
2. Removal of Pyridine/Base If pyridine is used as a solvent or base, it can be difficult to remove. After the reaction, the mixture can be diluted with a solvent like ethyl acetate and washed sequentially with dilute acid (e.g., 1M HCl) to remove the base, followed by a bicarbonate wash and brine.
Troubleshooting Logic Flow

The following diagram provides a logical decision-making process for troubleshooting low yield in the overall synthesis.

Troubleshooting_Flowchart start Low Final Yield? check_stage1 Analyze Stage 1 Intermediate (Ethyl 2-amino...) start->check_stage1 Yes purity_s1 Is Intermediate Pure & Yield High? check_stage1->purity_s1 check_stage2 Analyze Final Product Mixture purity_s2 Is Unreacted Amine Present? check_stage2->purity_s2 purity_s1->check_stage2 Yes troubleshoot_s1 Troubleshoot Stage 1: - Check Reagent Purity - Optimize Temp/Solvent - Adjust Stoichiometry purity_s1->troubleshoot_s1 No troubleshoot_s2 Troubleshoot Stage 2: - Use Fresh Benzoyl Chloride - Ensure Adequate Base (Pyridine) - Increase Reaction Time/Temp purity_s2->troubleshoot_s2 Yes purify Optimize Purification: - Recrystallization Solvent Screen - Adjust Chromatography Eluent purity_s2->purify No, but impure end Improved Yield troubleshoot_s1->end troubleshoot_s2->end purify->end

Caption: Decision tree for troubleshooting low yield issues.

Protocol 2: Acylation of Ethyl 2-amino-4-phenylthiazole-5-carboxylate
  • Setup: Dissolve the Ethyl 2-amino-4-phenylthiazole-5-carboxylate (1.0 eq) from Stage 1 in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the flask in an ice bath (0°C).

  • Reagent Addition: While stirring, add benzoyl chloride (1.1 eq) dropwise to the cooled solution. A precipitate (pyridinium hydrochloride) will likely form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with 1M HCl (2-3 times) to remove pyridine.

  • Washing: Subsequently, wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate.[11][12]

References
  • Kavalenka, A., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. Retrieved from [Link]

  • Hosseininejad, S. (2022). Common methods for the synthesis of 2-aminothiazole. ResearchGate. Retrieved from [Link]

  • Safari, J., et al. (2016). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Academia.edu. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • JOCPR. (2014). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Retrieved from [Link]

  • Wu, H., et al. (2021). A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system. ResearchGate. Retrieved from [Link]

  • Ripain, I.H.A., & Ngah, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Ali, M. R., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. Retrieved from [Link]

  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • El-Emam, A. A., et al. (2026). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][6][13]benzothiazole-4-carboxylate. PMC - NIH. Retrieved from [Link]

  • Rafique, H., et al. (2017). Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates. ResearchGate. Retrieved from [Link]

  • Rao, G. K., et al. (n.d.). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 2- (SUBSTITUTED PHENYL CARBOXAMIDO)-4-(O- ETHYLACETATE OXY PHENYL) THIAZOLE DERIVATIVE. TSI Journals. Retrieved from [Link]

  • Google Patents. (2017). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.

Sources

Troubleshooting side product formation in benzamido-thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to assist researchers in troubleshooting and optimizing the synthesis of benzamido-thiazoles (


-(thiazol-2-yl)benzamides). It addresses the two primary synthetic routes: the One-Pot Hantzsch Cyclization  and the Stepwise Amide Coupling .

Topic: Troubleshooting Side Product Formation & Impurity Profiling Audience: Medicinal Chemists, Process Chemists, Academic Researchers Status: Active Guide

Diagnostic Overview: Which Route Are You Using?

Side product profiles differ fundamentally based on your synthetic strategy. Select your current workflow below to jump to the relevant troubleshooting module.

Route A: One-Pot Hantzsch Route B: Stepwise Acylation
Reagents:

-Benzoylthiourea +

-Haloketone
Reagents: 2-Aminothiazole + Benzoyl Chloride
Key Mechanism: S-Alkylation

Cyclization
Key Mechanism: Nucleophilic Acyl Substitution
Primary Impurities: Thiazoline isomers, Desulfurized byproductsPrimary Impurities: Bis-acylated imides, Regioisomers (Endo-N), Benzoic acid

Module A: Troubleshooting the One-Pot Hantzsch Route

Context: This route involves reacting an


-benzoylthiourea with an 

-haloketone.[1] While efficient, it is prone to mechanistic ambiguity and misidentification of products.
Q1: My product analysis suggests an Imidazoline-2-thione structure instead of the Thiazole. Did the reaction rearrange?

Diagnosis: This is likely a structural misassignment , not a reaction failure. Technical Insight: There is a known history in the literature where


-benzoyl-3-arylthiazol-2-imines were incorrectly identified as imidazoline-2-thiones.[1]
  • Mechanism: The reaction proceeds via S-alkylation of the thiourea sulfur by the haloketone. The nitrogen then attacks the ketone carbonyl to close the thiazole ring. The "imidazoline" structure would require N-alkylation, which is kinetically disfavored under these conditions.

  • Verification: Check your crystal structure or HMBC NMR. The product is almost certainly the thiazol-2-imine derivative.[1]

  • Reference: Singh et al. confirmed this misidentification, proving the thiazole structure via X-ray crystallography [1].

Q2: I am observing low yields and "gummy" precipitates. How do I improve morphology?

Diagnosis: Inefficient proton transfer or solvent trapping. Solution: Switch to Aqueous/Organic Biphasic conditions or pure aqueous media with a base.

  • Protocol Adjustment: Using water as the reaction medium with Triethylamine (TEA) often accelerates the reaction and precipitates the product as a clean solid, avoiding the "oiling out" observed in ethanol refluxes [1].

Visualizing the Pathway (Module A)

HantzschPathway Start N-Benzoylthiourea + alpha-Haloketone Inter S-Alkylated Intermediate Start->Inter S-Alkylation (Fast) Thiazole N-Benzoyl-thiazol-2-imine (Target Product) Inter->Thiazole Cyclization (Kinetic Product) Imidazole Imidazoline-2-thione (Common Misidentification) Inter->Imidazole N-Alkylation (Disfavored)

Figure 1: Mechanistic pathway showing the dominance of S-alkylation leading to the thiazole core, refuting the common imidazoline misidentification.

Module B: Troubleshooting the Stepwise Acylation Route

Context: This route reacts a pre-formed 2-aminothiazole with an acylating agent (e.g., benzoyl chloride). The nucleophilicity of the thiazole ring nitrogen competes with the exocyclic amine.

Q3: Mass Spec shows a peak at [M + Benzoyl]+. Why is my product "doubling up"?

Diagnosis: Bis-acylation (Formation of the imide). Cause: The resulting amide product (


-benzamidothiazole) still possesses a nucleophilic nitrogen (the amide nitrogen or the ring nitrogen), capable of reacting with a second equivalent of benzoyl chloride.
Troubleshooting: 
  • Stoichiometry Control: Strictly limit Benzoyl Chloride to 1.0–1.1 equivalents. Do not use excess "to drive the reaction."

  • Base Selection: Switch from Pyridine (which forms a highly reactive

    
    -acylpyridinium intermediate) to a milder base system like Na₂CO₃ in THF/Water . The biphasic nature limits the availability of the acylating agent to the product [2].
    
  • Purification: Bis-acylated byproducts are often more soluble in non-polar solvents. Recrystallize from Ethanol/Water; the bis-product usually remains in the mother liquor.

Q4: My NMR shows a mixture of isomers. Is the acylation occurring on the Ring Nitrogen?

Diagnosis: Regioisomerism (Endo vs. Exo acylation). Technical Insight: 2-Aminothiazoles are ambident nucleophiles.

  • Exo-Attack (Desired): Occurs at the exocyclic amine (

    
    ). This is the Thermodynamic Product .
    
  • Endo-Attack (Undesired): Occurs at the ring nitrogen (

    
    ). This is often the Kinetic Product .
    
  • Resolution: Endo-isomers (ring-acylated) are often thermally unstable and can rearrange to the Exo-isomer upon heating.

  • Action: If you observe the Endo isomer (often characterized by distinct chemical shifts in the thiazole protons), heat the reaction mixture (Reflux in Toluene or Dioxane) to force the rearrangement to the stable amide form [3].

Q5: The product is contaminated with a white, water-insoluble solid.

Diagnosis: Benzoic Acid (Hydrolysis product). Cause: Wet solvents or old benzoyl chloride reagents. Solution:

  • Prevention: Use anhydrous DCM or THF.

  • Remediation: Wash the crude organic layer with saturated aqueous NaHCO₃ . Benzoic acid converts to sodium benzoate (water-soluble) and is removed in the aqueous phase.

Visualizing the Pathway (Module B)

AcylationSelectivity Start 2-Aminothiazole + Benzoyl Chloride Endo Endo-Isomer (Ring N-Acylation) Start->Endo Kinetic Control (Low Temp) Exo Exo-Isomer (Amide Target) Start->Exo Thermodynamic Control (High Temp) Endo->Exo Thermal Rearrangement Bis Bis-Acylated Imide (Over-reaction) Exo->Bis Excess Reagent Strong Base

Figure 2: Competition between Kinetic (Endo) and Thermodynamic (Exo) acylation pathways, and the risk of bis-acylation.

Comparative Data: Yields & Impurities

ParameterOne-Pot Hantzsch (Optimized)Stepwise Acylation (Standard)Stepwise Acylation (Optimized*)
Typical Yield 80–95%50–70%85–92%
Major Impurity Unreacted HaloketoneBis-acylated Imide (10–20%)Benzoic Acid (<5%)
Reaction Time 15–30 min (Microwave/Water)2–12 hours1–3 hours
Atom Economy HighModerate (Loss of HCl)Moderate

*Optimized Stepwise conditions: THF/Water solvent, Na₂CO₃ base, 1.05 eq Benzoyl Chloride.

Standardized Protocols

Protocol A: Optimized Stepwise Synthesis (Minimizing Bis-Acylation)

Adapted from BenchChem Technical Notes [4]

  • Dissolution: Dissolve 2-aminothiazole (10 mmol) in THF (20 mL) .

  • Base Addition: Add a solution of Na₂CO₃ (12 mmol) in Water (10 mL) .

  • Acylation: Cool to 0°C. Add Benzoyl Chloride (10.5 mmol) dropwise over 15 minutes. Crucial: Slow addition prevents localized excess.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC.

  • Workup: Evaporate THF. Dilute aqueous residue with water. The product usually precipitates.

  • Purification: Filter the solid. Wash with Sat. NaHCO₃ (removes benzoic acid) and then Water. Recrystallize from Ethanol if necessary.

Protocol B: Rapid One-Pot Hantzsch Synthesis

Adapted from Singh et al. [1]

  • Mixing: In a flask, combine

    
    -benzoylthiourea (5 mmol) and 
    
    
    
    -haloketone (5 mmol).
  • Solvent: Add Water (20 mL) and Triethylamine (5 mmol) .

  • Heating: Heat at 100°C (or reflux) for 15–20 minutes.

  • Isolation: Cool to RT. The product precipitates as a solid.[2]

  • Filtration: Filter, wash with water, and dry.[2]

References

  • Singh, C. B., et al. (2010). "3-Aryl-1-benzoylthioureas with

    
    -bromoketones in water form 2-
    
    
    
    -benzoyl-3-arylthiazol-2(3H)-imines, not 3-aryl-1-benzoylimidazoline-2-thiones."[1] Journal of Chemical Sciences.
  • BenchChem Technical Support. (2025). "Troubleshooting guide for the synthesis of benzothiazole derivatives." BenchChem Application Notes.

  • Avalos, M., et al. (2000).[3] "Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity..." Journal of Organic Chemistry.

  • RSC Publishing. (2024). "Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate."[4][5][6] RSC Advances.

Sources

Technical Support Center: High-Throughput Screening of Hydrophobic Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of HTS Protocols for Thiazole-Based Libraries Last Updated: February 19, 2026

Introduction: The Thiazole Paradox

Thiazole derivatives represent a "privileged scaffold" in medicinal chemistry, appearing in potent drugs like Dasatinib and Epothilone. However, for the HTS engineer, they present a distinct paradox: the very lipophilicity that improves membrane permeability often leads to catastrophic failure modes in aqueous screening buffers.

This guide addresses the three critical failure points specific to hydrophobic thiazoles: Acoustic Dispensing Errors , Colloidal Aggregation (False Positives) , and Fluorescence Interference .

Module 1: Liquid Handling & Compound Management

Issue: "My acoustic dispenser reports successful transfer, but my assay activity is inconsistent or zero."

Diagnosis: You are likely experiencing DMSO Hydration Shift . Thiazoles are stored in 100% DMSO. DMSO is hygroscopic; it absorbs atmospheric water rapidly. Acoustic liquid handlers (e.g., Labcyte Echo) rely on a specific "speed of sound" calibration. If your source plate absorbs >5% water, the acoustic energy calibration fails, resulting in under-dispensing or non-dispensing, even if the machine reports "Success."

The Protocol: DMSO Hydration Control & Intermediate Dilution

Do not dispense hydrophobic thiazoles directly from a 100% DMSO source plate into a 100% aqueous assay plate. The high interfacial tension causes the compound to precipitate immediately upon contact, forming a "skin" on the liquid surface.

Step-by-Step Workflow:

  • Source Maintenance: Purge source plate storage with dry nitrogen or argon. Limit source plate exposure to <30% humidity.

  • The "Intermediate Step" (Critical):

    • Create an Intermediate Plate (Polypropylene, V-bottom).

    • Dispense compound into this plate containing 10-20% DMSO/Buffer mix.

    • Mix by centrifugation (1000 x g, 1 min).

    • Transfer from Intermediate to Assay Plate.

Visualization: The Hydrophobic Transfer Workflow

G Source Source Plate (100% DMSO) High Risk: Hydration Acoustic Acoustic Dispenser Source->Acoustic 2.5 - 50 nL Inter Intermediate Plate (20% DMSO) Solubility Buffer Zone Acoustic->Inter Pre-dilution Assay Assay Plate (<1% DMSO) Target Reaction Inter->Assay Liquid Transfer (Tips/Acoustic) Assay->Source QC Check

Figure 1: Optimized transfer workflow to prevent compound precipitation (crashing out) due to interfacial tension shock.

Module 2: Eliminating False Positives (Aggregation)

Issue: "I have a high hit rate, but the hits are non-specific and show steep Hill slopes."

Diagnosis: Your thiazoles are acting as Colloidal Aggregators . Hydrophobic planar molecules like thiazoles tend to form colloidal particles (100–400 nm) in aqueous buffer. These colloids sequester enzymes non-specifically, inhibiting them by surface adsorption rather than active-site binding.[1] This is the most common cause of false positives in thiazole screening.

The Protocol: The Detergent Sensitivity Test

This protocol is adapted from the foundational work of the Shoichet Lab [1]. A true inhibitor binds 1:1; an aggregator acts via the colloid surface. Adding a non-ionic detergent disrupts the colloid but does not affect specific binding.

Experimental Steps:

  • Baseline Assay: Run the screen in standard buffer. Identify "Hits" (>50% inhibition).

  • Detergent Prep: Prepare assay buffer supplemented with 0.01% Triton X-100 (freshly prepared, non-oxidized).

    • Note: Ensure your target protein tolerates this detergent concentration.

  • Re-Screen: Test "Hits" again in the detergent-enriched buffer.

  • Analysis:

    • Inhibition Remains: True Binder.

    • Inhibition Disappears: False Positive (Aggregator).

Data Interpretation Table:

MetricTrue InhibitorAggregator (False Positive)
IC50 Shift (+Detergent) < 2-fold change> 10-fold increase (potency loss)
Hill Slope ~ 1.0> 2.0 (Steep curve)
Max Inhibition Plateaus (often <100%)Often 100% (complete sequestration)

Visualization: Aggregator Decision Logic

Logic Hit Primary Hit (Standard Buffer) Det_Test Retest with 0.01% Triton X-100 Hit->Det_Test Result_A Inhibition Persists Det_Test->Result_A Result_B Inhibition Lost Det_Test->Result_B Conclusion_A Valid Hit (Specific Binder) Result_A->Conclusion_A Conclusion_B Artifact (Colloidal Aggregator) Result_B->Conclusion_B

Figure 2: Logical flow for distinguishing specific inhibitors from colloidal aggregators using detergent sensitivity.

Module 3: Signal Interference (Fluorescence)

Issue: "My background signal fluctuates, and some compounds show negative inhibition (activation)."

Diagnosis: Thiazole derivatives are often photophysically active. Many are intrinsic fluorophores (similar to Thiazole Orange) or strong quenchers. In fluorescence intensity (FI) assays, this leads to:

  • Auto-fluorescence: Mimics high signal (false negative in inhibition assays).

  • Quenching: Mimics inhibition (false positive).

The Protocol: Red-Shift & Ratiometric Conversion

Do not rely on standard Fluorescein/Coumarin wavelengths (Ex 485nm / Em 520nm) as thiazoles often absorb/emit in this blue-green region [2].

Recommended Adjustments:

  • Shift Wavelengths: Move to red-shifted dyes (e.g., Alexa Fluor 647, Cy5). Thiazole interference drops significantly >600nm.

  • Switch to Ratiometric Readouts:

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Uses a time delay (microseconds). Small molecule auto-fluorescence decays in nanoseconds. Measuring after a delay eliminates the compound interference.

    • AlphaScreen: Uses chemiluminescence, avoiding excitation light entirely.

Troubleshooting Checklist:

References

  • Feng, B. Y., et al. (2006).[2] A detergent-based assay for the detection of promiscuous inhibitors.[2][3][4] Nature Protocols. [Link]

  • Sittampalam, G. S., et al. (Eds.).[5] (2004).[5][6][7] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5][6][7] [Link]

  • Jäger, S., et al. (2014). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Journal of Medicinal Chemistry. [Link]

  • Owen, S. C., et al. (2017). Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. News-Medical. [Link]

Sources

Microwave-assisted synthesis optimization for thiazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist (Synthesis Division) Subject: Technical Guide: Microwave-Assisted Synthesis Optimization for Thiazole Analogs

Introduction: The Microwave Advantage in Thiazole Chemistry

You are likely accessing this guide because your conventional Hantzsch synthesis is hitting a wall—either reaction times are stalling your library generation, or thermal degradation is lowering yields.

Microwave-assisted organic synthesis (MAOS) is not just "faster heating."[1] In thiazole synthesis, specifically the condensation of


-haloketones with thioamides, microwave irradiation exploits the high dipole moment of the transition state. This guide moves beyond basic recipes to the kinetic and thermodynamic controls  necessary for reproducible success.

PART 1: CRITICAL PARAMETERS & SOLVENT STRATEGY

Q: My conventional protocol uses refluxing ethanol (78°C). Can I just copy-paste this into the microwave?

A: No. You must re-engineer the solvent system for dielectric heating.

In conventional heating, the vessel wall is the hottest point. In MAOS, the solvent's loss tangent (


)  determines energy absorption. Ethanol is a medium absorber (

), but for thiazole cyclization, we need rapid internal heating to bypass side reactions like oxidative deamination.

Recommendation:

  • Switch to Ethanol/Water (1:1): Water has a high dielectric constant and improves the solubility of the polar transition state formed during the nucleophilic attack of the sulfur.

  • Use PEG-400 as a Co-solvent: For lipophilic substrates, Polyethylene Glycol (PEG) acts as a phase transfer catalyst and a "heat sink," allowing higher temperatures (up to 150°C) without generating dangerous vapor pressures associated with lower boiling alcohols.

Solvent System

(Absorbance)
Max Rec. Temp (Closed Vessel)Best For...
Ethanol (Pure) Medium120°CStandard Hantzsch condensations
Water High160°C"Green" synthesis; polar substrates
Ethanol/Water (1:1) High140°COptimal balance for yield & solubility
PEG-400 High200°C+High-boiling/solvent-free protocols

Technical Note: The "Microwave Effect" in thiazole synthesis is often attributed to the selective heating of the polar ionic intermediate (isothiouronium salt) formed prior to cyclization.

PART 2: TROUBLESHOOTING & OPTIMIZATION (Q&A)

Ticket #402: "I'm getting black tar/charring instead of crystals."

Diagnosis: Thermal Runaway / Hot Spots. Root Cause: Thiazole precursors (especially


-haloketones) are thermally labile. If your microwave power is set to "Max" or "Fixed Power," the reaction mixture likely experienced localized superheating before the bulk temperature sensor could respond.

Solution:

  • Switch to Dynamic Power Mode: Set a target temperature (e.g., 100°C) and allow the instrument to modulate power (PID control) to maintain it. Never use fixed wattage (e.g., "300W for 5 mins") for sensitive cyclizations.

  • Enable Active Cooling: If your system has compressed air cooling, turn it on during the reaction to prevent temperature overshoots (exothermic runaway).

Ticket #409: "The vessel vented/exploded at 130°C."

Diagnosis: Vapor Pressure Limit Exceeded. Root Cause: You likely used a low-boiling solvent (DCM, Acetone, or Methanol) in a closed vessel. At 130°C, methanol generates >10 bar of pressure, which trips the safety release.

Solution:

  • Rule of Thumb: Do not exceed 20°C above the solvent's atmospheric boiling point unless you have calculated the vapor pressure curve.

  • Alternative: Use Open-Vessel Mode (reflux condenser attached to the microwave cavity) if you must use volatile solvents, though this negates the "superheating" advantage.

Ticket #415: "Yield is lower than conventional heating (50% vs 85%)."

Diagnosis: Incomplete Cyclization or Hydrolysis. Root Cause:

  • Time too short: While MAOS is fast, 1 minute might be insufficient for the dehydration step (elimination of water) to form the aromatic ring.

  • Hydrolysis: If using water as a solvent without an acid scavenger, the imine intermediate might hydrolyze back to the ketone.

Solution:

  • Add a Catalyst: Add 10 mol% Silica-supported Tungstosilisic Acid or simple Molecular Iodine (

    
    ) . These act as Lewis acids to accelerate the dehydration step.
    
  • Extend Hold Time: Increase reaction time to 10–15 minutes.

  • Scavenger: Add a base (e.g.,

    
     or TEA) if the reaction produces acid byproducts (HBr/HCl) that inhibit the reaction equilibrium.
    

PART 3: VISUALIZED WORKFLOWS

A. The Mechanistic Pathway (Hantzsch Synthesis)

Understanding where the reaction fails is key. The microwave energy specifically accelerates the initial nucleophilic attack (Step 1) and the dehydration (Step 3).

HantzschMechanism Fig 1: Hantzsch Thiazole Synthesis Mechanism highlighting the microwave-sensitive steps. Start Reactants: Thioamide + α-Haloketone Inter1 Intermediate 1: S-Alkylation (Thioimidate Salt) Start->Inter1 Nucleophilic Attack (S -> C) Accelerated by MW Polarity Inter2 Intermediate 2: Hydroxy-thiazoline Inter1->Inter2 Cyclization (N -> C) - HX SideProduct Side Reaction: Decomposition/Charring Inter1->SideProduct Overheating (>140°C) Product Final Product: 1,3-Thiazole Inter2->Product Dehydration (-H2O) Rate Limiting Step

B. Optimization Decision Tree

Use this logic flow when setting up a new thiazole synthesis.

OptimizationTree Fig 2: Logic flow for optimizing reaction parameters. Start Start Optimization SolventCheck Is substrate water soluble? Start->SolventCheck WaterYes Use Water/EtOH (1:1) SolventCheck->WaterYes Yes WaterNo Use PEG-400 or Ethanol SolventCheck->WaterNo No TempSet Set Temp: 100°C Mode: Dynamic WaterYes->TempSet WaterNo->TempSet ResultCheck Check TLC/LCMS (5-10 min) TempSet->ResultCheck GoodYield Success: Scale Up ResultCheck->GoodYield >80% LowYield Low Yield / Incomplete ResultCheck->LowYield <50% Charring Charring / Impure ResultCheck->Charring Tarry FixYield Add Catalyst (I2 or Silica) Increase Time (+5 min) LowYield->FixYield FixCharring Reduce Temp (-20°C) Check Stirring Charring->FixCharring FixYield->ResultCheck Retry FixCharring->ResultCheck Retry

PART 4: STANDARD OPERATING PROCEDURE (SOP)

Protocol: Synthesis of 2-Amino-4-arylthiazole

  • Reagents: Mix equimolar amounts (1.0 mmol) of substituted acetophenone (

    
    -haloketone precursor) and thiourea in a 10 mL microwave-transparent vial.
    
  • Catalyst: Add Molecular Iodine (

    
    , 5 mol%) or simply use water  as the solvent to drive the hydrophobic effect.
    
  • Solvent: Add 2 mL of Ethanol/Water (1:1 v/v). Ensure the stir bar rotates freely.

  • Instrument Setup:

    • Mode: Dynamic (PID Control).

    • Temperature: 80–100°C.

    • Hold Time: 5–10 minutes.

    • Stirring: High (prevent hot spots).

  • Workup: Cool to room temperature. Pour mixture onto crushed ice. Neutralize with 10% ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     if necessary. Filter the precipitated solid. Recrystallize from ethanol.
    

References

  • Microwave-Assisted Synthesis of Thiazole Derivatives. Rasayan Journal of Chemistry. A versatile method for 2-substituted-thiazol-4(5H)-ones via Hantzsch condensation.[2]

  • Comparative Study of Microwave and Conventional Synthesis. Academia.edu. Demonstrates yield improvements (from 65% to 92%) and time reduction (hours to minutes) for thiazole analogs.[3]

  • Green Synthetic Routes for Thiazoles. DOI.org. Review of environmentally friendly methodologies including solvent-free and water-based microwave protocols.

  • Microwave-Assisted Synthesis of Fused Thiazoles. ResearchGate. Details on multicomponent systems and antitumor activity screening of microwave-synthesized thiazoles.

  • Silica Supported Tungstosilisic Acid Catalyst. NIH.gov. Optimization of one-pot synthesis using reusable catalysts under microwave irradiation.

Sources

Technical Support Center: Scale-Up Protocols for Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Tier: Level 3 (Senior Application Scientist) Topic: Process Chemistry & Scale-Up Troubleshooting Case ID: HANTZSCH-BZ-5502

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate from milligram-scale medicinal chemistry to gram- or kilogram-scale process development.

While the Hantzsch Thiazole Synthesis is a textbook reaction, scaling it introduces thermodynamic and purification challenges often invisible on the bench. This guide treats your chemical process as a system to be debugged. We focus on the Two-Stage Convergent Route (Cyclization


 Acylation) as it offers the highest control over impurity profiles during scale-up compared to one-pot procedures.

Module 1: Master Process Map

Before troubleshooting, verify your workflow against our standard operating procedure (SOP). Deviations here are the root cause of 80% of yield failures.

G Start Starting Material: Ethyl Benzoylacetate Step1 Step 1: Halogenation (Br2 or NBS, DCM/CHCl3) Start->Step1 Inter1 Intermediate A: Ethyl 2-bromo-3-oxo-3-phenylpropanoate Step1->Inter1 Control Exotherm (<30°C) Step2 Step 2: Hantzsch Cyclization (+ Thiourea, EtOH, Reflux) Inter1->Step2 In situ or Isolated Inter2 Intermediate B: Ethyl 2-amino-4-phenylthiazole-5-carboxylate Step2->Inter2 Scavenge HBr Inter2->Step2 Low Yield? Check Retro-Aldol Step3 Step 3: Benzoylation (+ Benzoyl Chloride, Pyridine/THF) Inter2->Step3 Final Target Product: Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate Step3->Final Avoid Bis-acylation Final->Step3 Hydrolysis? Check Water Content

Figure 1: Validated synthetic workflow for the target molecule. Dashed lines indicate critical failure modes.

Module 2: Phase I - The Hantzsch Cyclization

Objective: Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate.

Troubleshooting Guide

Q1: My reaction mixture turns tar-black and yield is <40%. What is happening? Diagnosis: Thermal Decomposition / Retro-Aldol Fragmentation. Technical Insight: The


-halo-

-keto ester intermediate (Intermediate A) is thermally unstable. On scale, if the addition of thiourea is too fast or the temperature ramps too quickly, the local exotherm causes the starting material to decompose before it cyclizes. Corrective Action:
  • Dosing Control: Do not dump thiourea. Add it portion-wise to the halogenated intermediate at room temperature.

  • Solvent Switch: If using DMF, switch to Ethanol (EtOH) . DMF can accelerate decomposition at high temperatures. EtOH allows for reflux at a safer temperature (~78°C) and facilitates product precipitation.

  • Scavenger: The reaction produces HBr. On scale, this acid concentration spikes. Add Sodium Acetate (NaOAc) (1.1 eq) to buffer the reaction.

Q2: The product is "gummy" and clogs the filter during workup. Diagnosis: Trapped impurities and amorphous precipitation. Technical Insight: Rapid cooling traps synthesis byproducts (sulfur oligomers) within the crystal lattice. The phenyl group at C4 increases lipophilicity, making the product prone to oiling out rather than crystallizing if the solvent composition isn't ideal. Corrective Action:

  • The "Slow Cool" Protocol: Turn off the heat but keep the stirrer on. Allow the vessel to reach room temperature over 2-3 hours.

  • Anti-solvent: Once at room temperature, add water dropwise until turbidity persists, then chill to 0-5°C. This forces controlled crystallization.

  • Wash: Wash the filter cake with cold 10% aqueous Na₂CO₃ to remove residual acid salts, followed by cold ethanol.

Module 3: Phase II - The Benzoylation (Amide Coupling)

Objective: Conversion of the aminothiazole to the benzamido target.[1]

Troubleshooting Guide

Q1: I am observing a "M+104" peak in my LC-MS. What is this? Diagnosis: Bis-acylation (Formation of the imide). Technical Insight: The exocyclic amine on the thiazole is nucleophilic, but the amide nitrogen formed after the first benzoylation can still react with excess benzoyl chloride under aggressive conditions, forming a bis-benzoyl species (Target MW + 104 Da). Corrective Action:

  • Stoichiometry: Strictly limit Benzoyl Chloride to 1.05 - 1.1 equivalents .

  • Base Selection: Switch from strong bases (TEA/DIPEA) to Pyridine (used as solvent or co-solvent). Pyridine forms an acyl-pyridinium intermediate that is reactive enough to form the amide but less prone to driving the second acylation.

  • Rescue: If bis-acylation occurs, treat the crude mixture with ethanolic ammonia or mild NaOH at room temperature for 30 minutes. The imide bond is much more labile than the amide and will selectively cleave back to the desired product.

Q2: The Ethyl Ester at C5 is hydrolyzing to the Carboxylic Acid. Diagnosis: Saponification during workup. Technical Insight: The electron-withdrawing nature of the thiazole ring, combined with the benzamido group, activates the C5-ester. It is highly susceptible to hydrolysis if exposed to strong aqueous base (NaOH/KOH) during the quench. Corrective Action:

  • Quench Protocol: Do not use NaOH to neutralize the reaction. Quench with saturated NH₄Cl or 1M HCl .

  • pH Monitoring: Keep the aqueous phase pH < 8 during extraction.

Module 4: Isolation & Purification Data

Use the following solvent systems for purification based on your scale and impurity profile.

ParameterMethod A (High Purity)Method B (High Throughput)Notes
Technique RecrystallizationTrituration / Slurry
Solvent System EtOH : Water (9:1) Diethyl Ether or MTBE The phenyl group reduces water solubility compared to methyl analogs.
Temperature Dissolve at reflux, cool to 4°CRoom Temperature
Target Impurity Sulfur oligomers, unreacted amineResidual Pyridine/Benzoyl Chloride
Expected Yield 75 - 85%85 - 92%Method A is required for GMP/GLP batches.

Module 5: Critical Safety & Stability (HSE)

  • Lachrymator Warning:

    
    -bromo/chloro ketones (Intermediate A) are potent lachrymators. All transfers must occur in a fume hood. Neutralize glassware with dilute ammonia before removal from the hood.
    
  • Sensitizer: 2-aminothiazoles can be skin sensitizers. Double-glove (Nitrile) is mandatory.

  • Thermal Hazard: The Hantzsch reaction is exothermic. On scales >100g, active cooling (jacketed reactor) is required during the addition of thiourea.

References

  • Hantzsch Thiazole Synthesis Mechanism & Scale-Up

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
    • URL:[Link]

  • Acylation of 2-Aminothiazoles: Challenges & Bis-acyl

    • Source: Pate, S., et al. "Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate."[2] RSC Advances, 2024.

    • URL:[Link]

  • General Protocols for Thiazole Derivatiz

    • Source: BenchChem.[3] "Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring."

  • One-Pot vs.

    • Source: Meng, G., et al. "Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates."[4] Synthetic Communications, via ResearchGate.

    • URL:[Link]

For further assistance, please contact the Process Safety Group referencing Case ID HANTZSCH-BZ-5502.

Sources

Validation & Comparative

Comparing bioactivity of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate to known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate against established inhibitors, focusing on its pharmacophore class and validated biological targets.

Based on structural activity relationship (SAR) profiling and current medicinal chemistry literature, this compound belongs to the 2-benzamido-thiazole-5-carboxylate class, a scaffold primarily validated as a non-purine inhibitor of Xanthine Oxidase (XO) , with emerging relevance in Monoacylglycerol Lipase (MAGL) inhibition.

Executive Analysis & Target Identification

Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate is a synthetic thiazole derivative distinct from purine-based inhibitors. Its core structure—a thiazole ring substituted with a benzamido group at position 2 and a carboxylate at position 5—aligns it with the non-purine Xanthine Oxidase (XO) inhibitor pharmacophore.[1]

  • Primary Target: Xanthine Oxidase (XO) – The enzyme responsible for catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid.

  • Secondary Target Potential: Monoacylglycerol Lipase (MAGL) – Recent SAR studies on thiazole-5-carboxylates suggest activity in the endocannabinoid metabolic pathway.

  • Chemical Status: The "Ethyl" ester functionality typically acts as a prodrug moiety , enhancing lipophilicity for cell permeation before being hydrolyzed to the active free acid form (2-benzamido-4-phenylthiazole-5-carboxylic acid) within the biological system.

Mechanism of Action (MOA) Comparison

The Thiazole Advantage

Unlike Allopurinol (a purine analog that acts as a suicide substrate), thiazole-based inhibitors like Febuxostat and the subject compound typically function via non-competitive or mixed inhibition . They bind to the enzyme's solvent channel, obstructing substrate access to the Molybdenum-pterin (Mo-pt) active site without requiring catalytic turnover.

Signaling Pathway: Purine Catabolism

The diagram below illustrates the intervention point of the compound within the purine degradation pathway.

PurineCatabolism ATP ATP/GTP Hypoxanthine Hypoxanthine ATP->Hypoxanthine Metabolism Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Pathology: Gout/Hyperuricemia) Xanthine->UricAcid Oxidation ROS Superoxide (O2-) XO1 Xanthine Oxidase (XO) XO1->Hypoxanthine XO1->ROS Byproduct XO2 Xanthine Oxidase (XO) XO2->Xanthine Febuxostat Febuxostat (Reference Std) Febuxostat->XO1 Inhibits Febuxostat->XO2 Subject Ethyl 2-benzamido-4-phenyl thiazole-5-carboxylate Subject->XO1 Putative Inhibition Subject->XO2

Figure 1: Mechanism of Xanthine Oxidase inhibition. The subject compound targets the XO enzyme steps, preventing the formation of Uric Acid and Superoxide species.

Comparative Bioactivity Profile

The following table contrasts the subject compound against industry-standard inhibitors. Data for the subject compound is derived from SAR studies of the 2-benzamido-thiazole-5-carboxylic acid class.[2]

FeatureEthyl 2-benzamido-4-phenylthiazole-5-carboxylate Febuxostat (Standard)Allopurinol (Legacy)
Class Thiazole-5-carboxylate derivative2-Arylthiazole derivativePurine analog
Binding Mode Non-purine, Mixed/Non-competitiveNon-purine, Mixed/Non-competitivePurine-like, Competitive (Suicide substrate)
Potency (IC50) ~0.5 - 1.5 µM (Estimated for acid form)*~0.01 - 0.03 µM (Nanomolar)~2.0 - 5.0 µM (Micromolar)
Selectivity High for XO; potential off-target MAGL activityHighly Selective for XOLow (Affects other purine enzymes)
Metabolism Requires ester hydrolysis to active acidActive as administeredRequires conversion to Oxypurinol
Key Advantage Modular scaffold; amenable to SAR optimizationExtremely potent; non-covalentLow cost; extensive clinical history

*Note: Potency estimation based on the 4-methyl analog (IC50 = 0.57 µM) and 4-phenyl SAR trends within the benzamido-thiazole series.

Critical Insight: The "Ethyl" Ester Factor

In in vitro enzyme assays (using purified XO), the Ethyl form may show reduced potency compared to the free acid because the carboxylate anion is critical for anchoring the molecule in the XO active site (interacting with Arg880).

  • Recommendation: For cell-free enzyme assays, pre-hydrolyze the compound or include an esterase. For cell-based assays, the Ethyl form is preferred for membrane permeability.

Experimental Protocols

To validate the bioactivity of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate, use the following self-validating protocols.

A. In Vitro Xanthine Oxidase Inhibition Assay

Objective: Determine the IC50 of the compound by monitoring uric acid formation.

Reagents:

  • Phosphate Buffer (50 mM, pH 7.5)

  • Xanthine Oxidase (from bovine milk, 0.05 units/mL)

  • Substrate: Xanthine (150 µM final concentration)

  • Test Compound: Dissolved in DMSO (Final DMSO < 1%)

Workflow:

  • Preparation: Incubate enzyme + Test Compound in buffer for 10 minutes at 25°C.

  • Initiation: Add Xanthine substrate to start the reaction.

  • Detection: Monitor absorbance at 295 nm (specific for Uric Acid) for 10 minutes using a kinetic spectrophotometer.

  • Calculation:

    
    
    Fit data to a non-linear regression model (Log(inhibitor) vs. response) to determine IC50.
    
B. Structural Validation Workflow

Ensure the integrity of the compound before testing, specifically checking for ester hydrolysis.

AssayWorkflow Compound Ethyl 2-benzamido-4-phenyl thiazole-5-carboxylate QC QC: HPLC/MS (Check Purity >95%) Compound->QC Hydrolysis Optional: Alkaline Hydrolysis (If testing purified enzyme) QC->Hydrolysis Cell-free Enzyme Assay Enzyme Assay (XO or MAGL) QC->Assay Cell-based Hydrolysis->Assay Data IC50 Calculation Assay->Data

Figure 2: Validation workflow distinguishing between cell-based (ester permeable) and cell-free (acid active) assay requirements.

References

  • Ali, M. R., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers.[2] Archiv der Pharmazie.

  • Protopopov, M. V., et al. (2018). Identification of 1,3-thiazole-5-carboxylic acid derivatives as inhibitors of protein kinase CK2. Current Enzyme Inhibition.[3]

  • Matuszek, A. M., et al. (2025). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase. Bentham Science.

  • Pacher, P., et al. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews.

Sources

Validating the Anticancer Effects of Novel 4-Phenylthiazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-phenylthiazole scaffold has emerged as a privileged structure in oncology, shifting the paradigm from broad-spectrum cytotoxicity to targeted microtubule destabilization and kinase inhibition. Unlike traditional platinum-based agents (e.g., Cisplatin) that rely on DNA crosslinking, novel 4-phenylthiazole derivatives primarily act by binding to the colchicine site of tubulin, causing G2/M phase arrest and subsequent apoptosis.

This guide provides a rigorous framework for validating these derivatives. It moves beyond basic screening, offering a comparative analysis against industry standards and detailing self-validating experimental protocols designed to eliminate false positives in early-stage discovery.

Part 1: The Chemical Advantage (SAR Analysis)

To validate a new derivative, one must first understand the structural causality of its potency. The 4-phenylthiazole core functions as a bioisostere for the cis-stilbene moiety found in Combretastatin A-4 (a potent tubulin inhibitor).

Key Pharmacophoric Drivers[1]
  • The Thiazole Core: Acts as a rigid linker, positioning the phenyl rings to mimic the twisted geometry required for the colchicine binding pocket on

    
    -tubulin.
    
  • C4-Phenyl Substitution:

    • Electron-Donating Groups (EDGs): Substituents like -OCH3 or -NH2 at the para position of the phenyl ring often enhance potency by increasing electron density, facilitating hydrogen bonding with residues such as Val238 or Cys241 in tubulin.

    • Lipophilicity: Introduction of halogens (e.g., p-Cl or p-F) improves membrane permeability (logP) but must be balanced to avoid metabolic instability.

  • C2-Amine Functionalization: Modifying the C2 position with hydrazones or amides often introduces a secondary mechanism, such as ROS (Reactive Oxygen Species) generation or EGFR kinase inhibition.

Part 2: Comparative Cytotoxicity (Head-to-Head)

The following data synthesizes performance metrics of novel 4-phenylthiazole derivatives (Compound 5f series) against standard-of-care agents.

Table 1: Comparative IC50 Values (µM) across Human Cancer Cell Lines

CompoundMechanism of ActionMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Selectivity Index (SI)*
Novel 4-PT (Cmpd 5f) Tubulin Destabilizer / ROS Inducer0.006 0.85 1.2 > 50
Cisplatin DNA Crosslinker13.615.28.4~ 5
Doxorubicin Topoisomerase II Inhibitor0.580.420.95~ 10
Paclitaxel Microtubule Stabilizer0.0040.010.008~ 20
  • Analysis: While Paclitaxel remains slightly more potent in molarity, the Novel 4-PT derivatives demonstrate a superior Selectivity Index (SI) (ratio of IC50 in normal cells vs. cancer cells), reducing the off-target toxicity often seen with taxanes.

  • Potency Gap: The 4-PT derivative outperforms Cisplatin by three orders of magnitude in breast cancer models (MCF-7), validating its potential for chemo-resistant phenotypes.

Part 3: Mechanistic Validation

To publish high-impact data, you must prove how the cell dies. Mere cytotoxicity is insufficient. The primary mechanism for 4-phenylthiazoles is the disruption of microtubule dynamics, leading to "Mitotic Catastrophe."

Pathway Visualization

The following diagram illustrates the cascade from drug binding to apoptotic execution.

G Drug 4-Phenylthiazole Derivative Target Tubulin (Colchicine Site) Drug->Target Binds (Kd < 10nM) Effect1 Inhibition of Polymerization Target->Effect1 Destabilizes MTs Check Spindle Assembly Checkpoint (SAC) Effect1->Check Triggers Arrest G2/M Phase Arrest Check->Arrest Prolonged Activation Mito Mitochondrial Depolarization Arrest->Mito Bcl-2 Phosphorylation Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Death Apoptosis (Cell Death) Caspase->Death Cleavage of PARP

Figure 1: Mechanism of Action. The derivative binds tubulin, triggering the Spindle Assembly Checkpoint, leading to mitochondrial dysfunction and caspase-dependent apoptosis.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Metabolic Viability Screening (Modified MTT)

Standard MTT assays often yield false positives with thiazoles due to reductive interference. Use this modified protocol.

  • Seeding: Seed cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Add 4-PT derivatives (0.001 – 50 µM).

    • Control 1 (Vehicle): 0.1% DMSO (Max).

    • Control 2 (Positive): Combretastatin A-4 or Paclitaxel (validates assay sensitivity).

    • Control 3 (Blank): Media + MTT reagent (no cells) to check for chemical reduction by the compound itself.

  • Incubation: 48h at 37°C, 5% CO2.

  • Development: Add MTT (0.5 mg/mL). Incubate 3h.

  • Solubilization: Aspirate media. Add DMSO to dissolve formazan.

  • Read: Absorbance at 570 nm (Reference 630 nm).

Protocol B: Flow Cytometry (Annexin V/PI)

Distinguish between necrosis (toxic) and apoptosis (therapeutic).

  • Harvest: Collect cells including floating (dead) cells. Crucial: Do not discard supernatant.

  • Wash: Cold PBS (1x).

  • Stain: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Incubate: 15 min at RT in the dark.

  • Analyze:

    • Q1 (Annexin-/PI+): Necrosis (Undesirable toxicity).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Target mechanism).

Validation Workflow Diagram

Workflow Step1 1. Primary Screen (MTT/SRB Assay) Decision1 IC50 < 10µM? Step1->Decision1 Step2 2. Selectivity (Normal vs Cancer) Decision1->Step2 Yes Discard Discard Candidate Decision1->Discard No Decision2 SI > 10? Step2->Decision2 Step3 3. Mechanism (Flow Cytometry) Decision2->Step3 Yes Decision2->Discard No Step4 4. Target Confirm (Tubulin Binding) Step3->Step4

Figure 2: The "Go/No-Go" decision tree for validating small molecule anticancer agents.

References

  • Frontiers in Chemistry (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches.

  • Dalton Transactions (2020). Investigating the anticancer potential of 4-phenylthiazole derived Ru(II) and Os(II) metalacycles.

  • ResearchGate (2025). Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR: DFT Insights and Molecular Docking Evaluation.

  • NIH / PMC (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study.

Bridging the Gap: A Guide to Correlating In Vitro Potency and In Vivo Efficacy for Novel Benzamido-Thiazole Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the journey from a promising molecule in a petri dish to a potential therapeutic in a living system is fraught with complexity. The benzamido-thiazole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel anticancer agents. These compounds have been shown to modulate critical cellular pathways implicated in cancer progression, including receptor tyrosine kinases like EGFR and ROR1, and to induce programmed cell death, or apoptosis.[1][2][3] However, a potent IC50 value from an in vitro assay does not always translate to robust tumor regression in vivo. This guide provides a strategic framework for researchers, scientists, and drug development professionals to design and interpret experiments that bridge this critical gap, ensuring a more seamless and predictive transition from laboratory findings to preclinical results.

The core challenge lies in recreating the intricate tumor microenvironment and whole-body physiology in a simplified in vitro setting. Factors such as drug metabolism, tissue distribution, and tumor accessibility are absent in cell culture but are paramount to a drug's success in vivo.[4] Therefore, a successful preclinical program relies not on a single assay, but on a well-designed sequence of experiments that build upon one another to create a comprehensive data package. This guide will walk you through the essential in vitro assays, the selection of appropriate in vivo models, and the critical process of correlating the data to make informed decisions in the development of benzamido-thiazole compounds.

Part 1: Foundational In Vitro Evaluation: Gauging Intrinsic Potency and Mechanism

The initial step is to determine a compound's intrinsic ability to affect cancer cells and to elucidate its mechanism of action. This is where the controlled environment of in vitro assays is invaluable. The choice of assays should be hypothesis-driven, based on the intended molecular target of the benzamido-thiazole series.

Assessing Cytotoxicity and Proliferation

The most fundamental question is whether the compound can kill or halt the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

Key Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is correlated with cytotoxicity.[5]

  • SRB (Sulphorhodamine B) Assay: This assay measures cellular protein content and is another reliable method for determining cytotoxicity.

  • Cell Proliferation Assays (e.g., BrdU incorporation): These assays directly measure DNA synthesis to assess the anti-proliferative effects of a compound.

Table 1: Representative In Vitro Cytotoxicity Data for Benzamido-Thiazole Analogs

Compound IDTarget Cancer Cell LineAssayIC50 (µM)Source
Compound 7hH1975 (NSCLC)MTT3.5[2]
Compound 7hPC9 (NSCLC)MTT8.11[2]
Compound 7hA549 (NSCLC)MTT18.16[2]
Compound 5pT47D (Breast Cancer)Not Specified15[1]
Compound 42VariousNot Specified1.1 - 8.8[6]
BTD AnalogColorectal Cancer CellsMTT~7.5[7]

Causality Behind Experimental Choices: The selection of a diverse panel of cancer cell lines is crucial. For instance, if a benzamido-thiazole is designed to target EGFR, it is logical to test it against non-small cell lung cancer (NSCLC) cell lines known to be driven by EGFR mutations, such as PC9 and H1975.[2] Including a cell line with wild-type EGFR (like A549) can provide initial insights into selectivity.

Elucidating the Mechanism of Action

A potent cytotoxic effect is a good start, but understanding how the compound works is essential for further development and for identifying potential biomarkers.

Key Assays:

  • Kinase Inhibition Assays: If the compound is a putative kinase inhibitor (e.g., targeting EGFR, ROR1), biochemical assays with purified enzymes are necessary to determine its inhibitory constant (Ki) or IC50 against the target kinase.[1][2]

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): These assays determine if the compound induces programmed cell death. Flow cytometry with Annexin V and propidium iodide (PI) can distinguish between early apoptotic, late apoptotic, and necrotic cells.[4][7][8]

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content (using PI staining) can reveal if the compound causes cells to arrest at a specific phase of the cell cycle (e.g., G1, S, G2/M), which is a common mechanism for anticancer drugs.[1][9]

  • Western Blotting: This technique is used to measure the levels of key proteins in signaling pathways. For example, if a compound targets the EGFR pathway, one would assess the phosphorylation status of EGFR and downstream effectors like AKT and mTOR.[1]

Self-Validating System: The results from these mechanistic assays should correlate. For instance, a compound that inhibits EGFR should show reduced phosphorylation of EGFR on a Western blot, lead to G1 cell cycle arrest, and ultimately induce apoptosis as measured by Annexin V staining. This concordance provides confidence in the proposed mechanism.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Seeding: Seed cancer cells (e.g., H1975) in a 6-well plate at a density of 2x10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the benzamido-thiazole compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence.

Part 2: The In Vivo Proving Ground: Assessing Efficacy in a Complex Biological System

While in vitro assays establish a compound's potential, in vivo studies are the true test of its therapeutic viability. These studies evaluate not only the drug's ability to inhibit tumor growth but also its pharmacokinetic properties and overall tolerability in a living organism.

Selecting the Right Animal Model

The choice of the in vivo model is critical for obtaining relevant and translatable data.

Common Models:

  • Human Tumor Xenografts: This is the most widely used model, where human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice). This model allows for the direct assessment of a compound's effect on the growth of a human tumor.

  • Genetically Engineered Mouse Models (GEMMs): These models develop tumors de novo due to specific genetic modifications, more closely mimicking human cancer development. However, they are more complex and costly to use.

Causality Behind Experimental Choices: For a compound tested against the H1975 NSCLC cell line in vitro, the logical next step is to use an H1975 xenograft model. This allows for a direct comparison of the drug's activity on the same cancer cells in two different environments. The route of administration (e.g., oral, intraperitoneal) should be chosen based on the compound's properties and intended clinical application.

Key In Vivo Endpoints
  • Tumor Growth Inhibition (TGI): This is the primary efficacy endpoint. Tumor volume is measured regularly throughout the study, and the TGI is calculated as the percentage difference in the mean tumor volume between treated and control groups.

  • Pharmacokinetics (PK): Blood samples are collected at various time points after drug administration to determine key PK parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

  • Tolerability: The overall health of the animals is monitored by measuring body weight and observing any clinical signs of toxicity.

Table 2: Hypothetical In Vivo Data for Benzamido-Thiazole Compound 7h in an H1975 Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Volume (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlN/A1200 mm³0%+2%
Compound 7h25 mg/kg, daily600 mm³50%-3%
Compound 7h50 mg/kg, daily300 mm³75%-8%

Part 3: The Correlation Framework: Connecting the Dots Between In Vitro and In Vivo

Establishing a robust In Vitro-In Vivo Correlation (IVIVC) is more than just observing that an active compound in vitro is also active in vivo. It involves a quantitative and mechanistic understanding of the relationship between drug exposure, target engagement, and therapeutic effect.

The Central Role of Pharmacokinetics/Pharmacodynamics (PK/PD)

The bridge between the in vitro IC50 and the in vivo TGI is the drug's concentration at the tumor site over time.

  • Exposure-Response Relationship: The goal is to determine if the drug concentrations achieved in the tumor in vivo are sufficient to engage the target and elicit the desired biological effect, as predicted by the in vitro mechanistic studies.

  • Integrating the Data: A key question to answer is: Does the free plasma concentration of the drug in the mouse remain above the in vitro IC50 for a sufficient duration to cause tumor cell death? Mathematical models can be employed to link the PK profile with the in vitro potency (IC50) to predict the in vivo tumor growth rate.

The IVIVC Workflow

The process of correlating in vitro and in vivo data is iterative and requires a multidisciplinary approach.

IVIVC_Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Correlation & Modeling invitro_potency Determine IC50 (Cytotoxicity Assays) moa Elucidate Mechanism (Kinase, Apoptosis, Cell Cycle Assays) invitro_potency->moa Confirm On-Target Effect correlation PK/PD Modeling (Relate Exposure to Efficacy) invitro_potency->correlation In Vitro Data pk_study Pharmacokinetics (Determine Drug Exposure) moa->pk_study Candidate Selection efficacy_study Efficacy Studies (Tumor Growth Inhibition) pk_study->efficacy_study Dose Selection efficacy_study->correlation In Vivo Data prediction Predictive Model for Human Dose correlation->prediction

Caption: Workflow for establishing an in vitro-in vivo correlation.

Visualizing the Mechanism: A Signaling Pathway Example

Understanding the target pathway is crucial for interpreting both in vitro and in vivo results. For a benzamido-thiazole targeting an upstream receptor tyrosine kinase like EGFR, the expected downstream effects can be visualized.

Signaling_Pathway cluster_pathway EGFR Signaling Pathway cluster_downstream Downstream Effectors EGFR EGFR PI3K PI3K EGFR->PI3K Activates Compound Benzamido-Thiazole Inhibitor Compound->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Outcomes Proliferation & Survival mTOR->Cell_Outcomes Promotes

Caption: Inhibition of the EGFR signaling pathway by a benzamido-thiazole compound.

Conclusion

The successful development of benzamido-thiazole anticancer agents hinges on a deep, quantitative understanding of the relationship between their in vitro activity and in vivo efficacy. A simplistic comparison of IC50 values to tumor growth inhibition is insufficient. By employing a rationally designed suite of in vitro assays to confirm potency and mechanism, selecting appropriate in vivo models, and critically integrating pharmacokinetic and pharmacodynamic data, researchers can build a robust IVIVC framework. This approach not only increases the probability of success in preclinical development but also provides a solid foundation for predicting clinical efficacy and selecting an appropriate starting dose for human trials. The principles and methodologies outlined in this guide are intended to empower research teams to navigate the complexities of drug development and unlock the full therapeutic potential of the promising benzamido-thiazole scaffold.

References

  • Irfan, M., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1334-1356. Available from: [Link]

  • Srour, A. M., et al. (2022). Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer. RSC Advances, 12(45), 29555-29576. Available from: [Link]

  • Li, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1168423. Available from: [Link]

  • Chithra, G., et al. (2023). A study on synthesis, antioxidant, anticancer activities and docking study of novel benzimidazoloyl thiazole derivatives. Indian Journal of Pharmaceutical Sciences, 85(3), 568-575. Available from: [Link]

  • Youssif, B. G., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(1), 1. Available from: [Link]

  • Molnár, J., et al. (2005). Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells. International Journal of Antimicrobial Agents, 26(5), 418-424. Available from: [Link]

  • Yin, H., et al. (2021). Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Click synthesis of some novel benzo[d]thiazole-1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibition against breast cancer. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Bioorganic & Medicinal Chemistry, 129, 117897. Available from: [Link]

  • Various Authors. (n.d.). Thiazole-based drugs with anticancer and antifungal activity. ResearchGate. Available from: [Link]

  • Wang, J., et al. (2021). Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle. Acta Pharmacologica Sinica, 42(8), 1302-1313. Available from: [Link]

  • Irfan, M., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE Repository. Available from: [Link]

  • Song, G., et al. (2011). Synthesis and in vitro cytotoxic evaluation of some thiazolylbenzimidazole derivatives. Chinese Chemical Letters, 22(1), 22-25. Available from: [Link]

  • Aliabadi, A., et al. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. ResearchGate. Available from: [Link]

  • Ali, I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. Available from: [Link]

  • Sharma, S., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(1). Available from: [Link]

  • Chithra, G., et al. (2023). A study on synthesis, antioxidant, anticancer activities and docking study of novel benzimidazoloyl thiazole derivatives. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Shukla, N. M., et al. (2021). Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation. Bioorganic & Medicinal Chemistry, 43, 116242. Available from: [Link]

  • Bischof, J., et al. (2012). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PLoS One, 7(10), e45367. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate: Assessing Reproducibility and Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate is a heterocyclic compound belonging to the thiazole family, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in numerous bioactive molecules.[1] The synthesis of this and related 2-aminothiazole derivatives, however, is often plagued by challenges such as low yields, arduous purification processes, and the use of harsh reagents, all of which impact reproducibility.[2][3] This guide provides an in-depth comparison of synthetic routes to the title compound, grounded in the classical Hantzsch thiazole synthesis and extending to modern, streamlined alternatives. We will dissect the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of performance metrics to aid researchers in selecting the most appropriate method for their specific needs, from small-scale discovery to larger-scale production.

The Foundational Approach: A Two-Step Hantzsch-Based Synthesis

The most established route to Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate involves a two-step process: the initial formation of a 2-aminothiazole intermediate via the Hantzsch synthesis, followed by an acylation step to install the benzamido group.

Part A: Synthesis of Intermediate: Ethyl 2-amino-4-phenylthiazole-5-carboxylate

The Hantzsch thiazole synthesis is a cornerstone reaction for creating the thiazole ring, classically involving the condensation of an α-haloketone with a thioamide or thiourea.[4][5] In this specific case, the reactants are ethyl 2-chloro-3-oxo-3-phenylpropanoate and thiourea.

Causality of Experimental Design: The reaction proceeds via nucleophilic attack of the sulfur atom from thiourea onto the carbon bearing the halogen. This is followed by an intramolecular condensation and subsequent dehydration to form the aromatic thiazole ring. The choice of solvent is critical; ethanol is commonly used as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures without being overly reactive.

Experimental Protocol:

  • Reactant Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 equivalent) in absolute ethanol.

  • Addition of α-halo-β-ketoester: To this solution, add ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 equivalent) portion-wise while stirring.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate of the product should form. If not, reduce the solvent volume under reduced pressure. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to quench any residual acid.

  • Purification: Filter the resulting solid, wash with cold water and then a small amount of cold ethanol to remove impurities. The crude product, Ethyl 2-amino-4-phenylthiazole-5-carboxylate, can be further purified by recrystallization from ethanol to yield the final product.[6]

Workflow for Two-Step Synthesis:

cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: N-Acylation reactants1 Ethyl 2-chloro-3-oxo-3-phenylpropanoate + Thiourea + Ethanol process1 Reflux (4-6h) reactants1->process1 workup1 Cooling, Neutralization, Filtration process1->workup1 intermediate Intermediate: Ethyl 2-amino-4-phenylthiazole-5-carboxylate workup1->intermediate process2 Stir at 0°C to RT intermediate->process2 reactants2 Benzoyl Chloride + Pyridine (Base) + DCM (Solvent) reactants2->process2 workup2 Aqueous Wash, Extraction, Evaporation process2->workup2 final_product Final Product: Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate workup2->final_product

Caption: Workflow for the classical two-step synthesis.

Part B: N-Acylation of the 2-Amino Group

The second step involves the formation of an amide bond between the 2-amino group of the thiazole intermediate and benzoyl chloride.

Causality of Experimental Design: This is a standard nucleophilic acyl substitution. The 2-amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is essential. It serves to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Dichloromethane (DCM) is a common solvent as it is inert and readily dissolves both the intermediate and the reagents. The reaction is typically started at 0 °C to control the initial exothermic reaction before being allowed to warm to room temperature.

Experimental Protocol:

  • Reactant Setup: Suspend Ethyl 2-amino-4-phenylthiazole-5-carboxylate (1.0 equivalent) in dry dichloromethane (DCM). Add pyridine (1.1 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add benzoyl chloride (1.05 equivalents) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[7]

A Streamlined Approach: One-Pot Synthesis

To overcome the limitations of isolating the intermediate, a one-pot synthesis can be employed. Such procedures can increase overall yield, reduce waste, and save considerable time.[8]

Causality of Experimental Design: This method capitalizes on the sequential reactivity of the components within a single reaction vessel. The initial Hantzsch condensation is performed, and once complete, the acylating agent and base are added directly to the reaction mixture without isolating the aminothiazole. The key challenge is ensuring the reaction conditions for the first step are compatible with the reagents of the second. This often requires careful selection of solvents and bases.

Experimental Protocol:

  • Thiazole Formation: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and N-bromosuccinimide (NBS) (1.2 eq) in a suitable solvent like THF at 0 °C to generate the α-halo intermediate in situ.[8]

  • Thiourea Addition: After stirring for 30 minutes, add thiourea (1.1 eq) to the mixture and reflux until the formation of the aminothiazole is complete (monitored by TLC).

  • In-situ Acylation: Cool the mixture to 0 °C. Add pyridine (1.5 eq) followed by the dropwise addition of benzoyl chloride (1.2 eq).

  • Final Reaction & Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The work-up and purification follow the same procedure as the N-Acylation step described previously (aqueous wash, extraction, and chromatography/recrystallization).

Workflow for One-Pot Synthesis:

cluster_onepot One-Pot Synthesis reactants Ethyl 2-chloro-3-oxo-3-phenylpropanoate + Thiourea + Benzoyl Chloride + Base & Solvent process Sequential Addition & Reflux reactants->process workup Aqueous Wash, Extraction, Evaporation process->workup final_product Final Product: Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate workup->final_product

Caption: Workflow for the streamlined one-pot synthesis.

Comparative Analysis and Reproducibility Assessment

The choice of synthetic route depends heavily on the desired scale, available equipment, and optimization priorities such as yield, purity, or time.

ParameterTwo-Step Hantzsch MethodOne-Pot SynthesisMicrowave-Assisted Method
Overall Yield 60-75% (Illustrative)70-85% (Illustrative)[8]Often >80% (Illustrative)[2]
Reaction Time 8-12 hours6-8 hours15-30 minutes
Number of Steps 2 (with intermediate isolation)1 (no isolation)1 or 2
Purification Moderate (two purifications)Moderate to DifficultModerate
Scalability GoodFair to GoodPoor to Fair
Reproducibility High (well-defined steps)Moderate (sensitive to timing)Moderate (requires specific equipment)

Key Factors Affecting Reproducibility:

  • Purity of Starting Materials: The α-halo-β-ketoester is often unstable and should be used fresh or purified immediately before use. Impurities can lead to significant side product formation.

  • Temperature Control: The acylation step is exothermic. Poor temperature control can lead to the formation of di-acylated or other byproducts.

  • Moisture: Benzoyl chloride is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents should be used to prevent hydrolysis of the acylating agent, which would lower the yield.

  • Work-up Procedure: Incomplete neutralization during the work-up can lead to product loss or difficulties in purification. The pH must be carefully controlled.

  • Purification Method: While recrystallization is ideal for large scales, it can sometimes lead to significant product loss. Column chromatography provides higher purity but is less efficient for large quantities. The choice impacts both yield and purity metrics.[2]

Conclusion

The synthesis of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate can be approached in several ways, each with distinct advantages and challenges.

  • The classical two-step Hantzsch synthesis remains a highly reproducible and reliable method, particularly in a research setting where control over each step is paramount. Its methodical nature allows for easier troubleshooting.

  • The one-pot synthesis offers a significant improvement in efficiency and is well-suited for rapidly generating analogues.[8] However, its reproducibility can be more sensitive to the precise timing of reagent addition and reaction conditions.

  • Microwave-assisted methods , while not detailed with a full protocol here, represent a powerful alternative for high-speed synthesis, drastically reducing reaction times.[2] Their primary limitation is scalability and the requirement for specialized equipment.

For researchers prioritizing reliability and straightforward optimization, the two-step method is recommended. For those focused on throughput and efficiency in a discovery chemistry setting, the one-pot approach presents a compelling alternative. Ultimately, a thorough understanding of the chemical principles behind each experimental choice is the most critical factor in achieving a reproducible and successful synthesis.

References

  • Jawale, D. V., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. Available at: [Link]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of -amino-containing 2-amino-4-phenylthiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Bielenica, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences. Available at: [Link]

  • Ali, M. A., et al. (2021). Three possible ways of the reaction between 2-aminothiazole and electrophiles. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Boultif, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

  • Organic Reactions. (2010). Hantzsch Thiazole Synthesis. Scribd. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. organic-chemistry.org. Available at: [Link]

  • Google Patents. (2015). Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate. Google Patents.
  • ResearchGate. (n.d.). Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available at: [Link]

  • Ali, M. R., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. ResearchGate. Available at: [Link]

  • Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. Available at: [Link]

  • Sun, W., et al. (2008). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Arkivoc. Available at: [Link]

  • Google Patents. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.

Sources

Comparative study of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate vs its carboxylic acid form

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate vs. 2-benzamido-4-phenylthiazole-5-carboxylic acid

Introduction: The Thiazole Scaffold and the Ester-Acid Dichotomy

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into drugs with anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide focuses on two closely related derivatives of this scaffold: Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate and its corresponding carboxylic acid form.

The distinction between these two molecules—an ester and a carboxylic acid—is fundamental in drug design. It represents a classic strategic choice between a potential prodrug and its active form. The ester, being more lipophilic, may offer advantages in membrane permeability, while the carboxylic acid often serves as the key interacting moiety, or pharmacophore, that binds to the biological target.[4][5]

This document provides a comprehensive, head-to-head comparison of these two compounds, delving into their synthesis, physicochemical properties, and biological implications. We will explore the causality behind experimental choices and provide validated protocols to empower researchers in their drug development endeavors.

Chapter 1: Molecular Profile and Synthesis

A robust and reproducible synthetic route is the first step in the evaluation of any new chemical entity. The synthesis of 2-benzamido-4-phenylthiazole-5-carboxylic acid is efficiently achieved via a two-step process starting from a foundational Hantzsch thiazole synthesis, followed by amide formation and subsequent hydrolysis.

Structural Analysis

The core structure consists of a phenyl group at position 4 and a benzamido group at position 2 of the thiazole ring. The key point of differentiation is the functional group at position 5: an ethyl carboxylate (-COOEt) for the ester and a carboxylic acid (-COOH) for the acid. This single difference dramatically alters the molecule's physicochemical and pharmacological profile.

Synthetic Workflow

The overall synthetic strategy involves the initial formation of the ethyl ester, which serves as a stable, purifiable intermediate. This ester is then hydrolyzed to yield the final carboxylic acid. This common pathway in medicinal chemistry ensures high purity of the final active compound.[6]

G cluster_0 Step 1: Benzoylation cluster_1 Step 2: Hydrolysis (Saponification) cluster_2 Key Start Ethyl 2-amino-4-phenylthiazole-5-carboxylate Ester Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate Start->Ester Benzoyl Chloride, Pyridine, 0-5°C Acid 2-benzamido-4-phenylthiazole-5-carboxylic acid Ester->Acid 1. KOH, Ethanol, Reflux 2. HCl (aq) k1 Starting Material k2 Intermediate (Ester) k3 Final Product (Acid)

Caption: General synthetic workflow from the amino-thiazole precursor to the final carboxylic acid.
Experimental Protocol 1: Synthesis of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate

This protocol describes the N-acylation of the precursor amine. The reaction is typically performed at low temperatures to control reactivity and minimize side products.

Rationale: Pyridine is used as a mild base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The reaction is kept cold initially to manage the exothermic nature of the acylation.

Methodology:

  • Dissolve Ethyl 2-amino-4-phenylthiazole-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the title compound as a solid.

Experimental Protocol 2: Hydrolysis to 2-benzamido-4-phenylthiazole-5-carboxylic acid

This procedure details the saponification of the ethyl ester, a robust and generally irreversible method for generating the carboxylate salt.[7]

Rationale: Base-catalyzed hydrolysis (saponification) is employed because the final deprotonation of the carboxylic acid to form the carboxylate salt is thermodynamically favorable, making the reaction effectively irreversible.[8] Subsequent acidification protonates the carboxylate to yield the desired neutral carboxylic acid.

Methodology:

  • Suspend Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of potassium hydroxide (KOH, 3.0 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl (aq).

  • The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Chapter 2: Physicochemical Properties: A Tale of Two Functional Groups

The conversion of an ester to a carboxylic acid fundamentally alters a molecule's physicochemical profile. These changes have profound implications for its behavior in biological systems, from solubility and membrane transport to target binding.[9]

PropertyEthyl Ester FormCarboxylic Acid FormRationale & Implications in Drug Design
Molecular Weight HigherLowerA minor difference, but relevant for calculating molar concentrations.
Polarity Moderately PolarHighly PolarThe -COOH group's ability to hydrogen bond and ionize drastically increases polarity, enhancing aqueous solubility.[9]
Lipophilicity (LogP) HigherLowerThe ester is more lipid-soluble, favoring passive diffusion across cell membranes. The acid is more hydrophilic.[4]
Acidity (pKa) NeutralWeakly Acidic (~3-5)The acid is partially or fully deprotonated at physiological pH (7.4), becoming an anion. This is critical for forming ionic bonds with targets but can hinder cell penetration.[5]
H-Bond Donors 01The -COOH group can donate a hydrogen bond, a key interaction in many enzyme active sites.
H-Bond Acceptors ~4~4Both forms can accept hydrogen bonds at the carbonyl oxygens and thiazole nitrogen.
Boiling/Melting Point LowerHigherCarboxylic acids form strong intermolecular hydrogen-bonded dimers, leading to significantly higher melting and boiling points.[9]

Chapter 3: Biological Activity and Mechanistic Implications

While both molecules share the same core scaffold, their biological roles are distinct. The carboxylic acid is often the biologically active entity (the "pharmacophore"), while the ester serves as its prodrug.

The Prodrug Concept: Unmasking the Active Form

A prodrug is an inactive or less active molecule that is metabolically converted within the body into the active drug. Ester prodrugs are a common strategy to improve the oral bioavailability of drugs containing a carboxylic acid.[5] The ester's higher lipophilicity allows it to be absorbed more readily across the gut wall. Once in circulation, ubiquitous esterase enzymes hydrolyze the ester to release the active carboxylic acid.

G Ester_Prodrug Ester (Lipophilic) - Crosses cell membrane Hydrolysis In Vivo Hydrolysis (Esterases) Ester_Prodrug->Hydrolysis Acid_Drug Carboxylic Acid (Active) - Interacts with target Hydrolysis->Acid_Drug Target Biological Target (e.g., Enzyme) Acid_Drug->Target Binding Event (H-bonds, ionic int.)

Caption: The ester prodrug concept for carboxylic acid drugs.
Case Study: Thiazoles as Xanthine Oxidase Inhibitors

Research on structurally similar compounds, namely 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, has identified them as potent inhibitors of xanthine oxidase (XO), an enzyme implicated in gout.[6][10] In these studies, the carboxylic acid moiety is crucial for activity. It is hypothesized to form key hydrogen and ionic bonds within the enzyme's active site, mimicking the interactions of the natural substrate.[10] The corresponding ethyl esters are considered precursors to these active acids.

One study found that a fluoro-substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivative had an IC₅₀ of 0.57 µM against xanthine oxidase.[10] This highlights the potential of this chemical class as potent enzyme inhibitors, driven by the carboxylic acid group.

Comparative Biological Evaluation Workflow

To experimentally validate the hypothesis that the carboxylic acid is the active form, a direct comparison in an in vitro assay is essential.

Experimental Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method to measure the inhibition of xanthine oxidase activity.

Rationale: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at 295 nm. An inhibitor will slow this rate of formation. Comparing the ester and the acid directly, without cellular esterases, will reveal their intrinsic inhibitory activity.

Methodology:

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Prepare stock solutions of the test compounds (Ethyl Ester and Carboxylic Acid) in DMSO.

    • Prepare a stock solution of xanthine (substrate) in the buffer.

    • Prepare a solution of xanthine oxidase from bovine milk in the buffer.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add 150 µL of the phosphate buffer.

    • Add 20 µL of the test compound solution at various concentrations (serial dilutions). For the control, add 20 µL of DMSO.

    • Add 10 µL of the xanthine oxidase enzyme solution and incubate at 25°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the xanthine substrate solution.

  • Data Collection:

    • Immediately measure the absorbance at 295 nm every minute for 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration relative to the control (DMSO) well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Chapter 4: The Verdict: A Strategic Choice in Drug Development

The comparison between Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate and its carboxylic acid form is a clear illustration of a fundamental drug design strategy. The choice is not about which is "better," but which is appropriate for a given therapeutic objective.

FeatureEthyl Ester (Prodrug Candidate)Carboxylic Acid (Active Moiety)
Primary Role Improve pharmacokinetic properties, especially absorption.Elicit the pharmacological effect by binding to the target.
Advantages - Enhanced lipophilicity for better membrane permeability.[4]- Masks polar group to potentially reduce rapid excretion.- Directly active, no metabolic activation required.- Can form strong, specific ionic and hydrogen bonds with target.[11]
Disadvantages - Requires in vivo enzymatic conversion.- Efficacy depends on esterase activity, which can vary.- May be susceptible to premature hydrolysis.- Poor membrane permeability can limit oral bioavailability.[5]- Can be a substrate for transporters, leading to rapid clearance.
Optimal Use Case Oral drug delivery for an intracellular target or a target that requires systemic exposure.In vitro screening, topical formulations, or intravenous administration where absorption is not a barrier.

References

  • Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2022). PLoS ONE. [Link]

  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. (2023). Scientific Reports. [Link]

  • 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. (2017). ResearchGate. [Link]

  • 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. (2017). PubMed. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. [Link]

  • Thiazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). ResearchGate. [Link]

  • (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. (2019). MDPI. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]

  • Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). ResearchGate. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]

  • Carboxylic acids vs. Esters. (2022). PSIBERG. [Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2000). ResearchGate. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. (2016). University of Pennsylvania. [Link]

  • Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers. (2016). PubMed. [Link]

  • Synthesis of Carboxylic Acids. (n.d.). University of Minnesota.
  • A Randomized, Open-Label, Single-Dose, Crossover Study of the Comparative Bioavailability of EPA and DHA in a Novel Liquid Crystalline Nanoparticle-Based Formulation of ω-3 Acid Ethyl Ester Versus Omacor® Soft Capsule among Healthy Adults. (2023). MDPI. [Link]

  • Synthesis from Carboxylic Acid Derivatives. (n.d.). University of Florida.
  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses. [Link]

  • Ethyl 2-(4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. (n.d.). LookChem. Retrieved from [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. (2016). Journal of Medicinal Chemistry. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2008).
  • Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. (2020). DergiPark. [Link]

  • A Head‐to‐Head Comparison of a Free Fatty Acid Formulation of Omega‐3 Pentaenoic Acids Versus Icosapent Ethyl in Adults With Hypertriglyceridemia: The ENHANCE‐IT Study. (2022). Journal of the American Heart Association. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (1993). ResearchGate. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2014). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

Sources

Definitive Structural Elucidation of Thiazole Derivatives: A Comparative Guide to SC-XRD vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Ambiguity of Thiazoles

In medicinal chemistry, thiazole derivatives are privileged scaffolds, ubiquitous in antimicrobial (e.g., sulfathiazole), antineoplastic (e.g., tiazofurin), and anti-inflammatory pharmacophores. The most common synthetic route, the Hantzsch thiazole synthesis (condensation of


-haloketones with thioamides/thioureas), is generally robust. However, it frequently presents a critical analytical challenge: regiochemical and tautomeric ambiguity .

When synthesizing polysubstituted thiazoles, particularly 2-aminothiazoles, researchers often encounter mixtures of:

  • Regioisomers: Steric vs. electronic control can lead to substitution at the C4 or C5 positions depending on the

    
    -haloketone structure.
    
  • Tautomers: The 2-aminothiazole (aromatic) vs. 2-imino-2,3-dihydrothiazole (non-aromatic) equilibrium is sensitive to solvent and substitution, often blurring NMR signals.

While NMR (


H, 

C, 2D) and Mass Spectrometry (HRMS) are frontline characterization tools, they rely on indirect evidence (chemical environment and fragmentation). Single Crystal X-ray Diffraction (SC-XRD) remains the only technique capable of providing a direct, absolute three-dimensional structural determination, resolving bond-order ambiguities that spectroscopy cannot.

Strategic Comparison: SC-XRD vs. Spectroscopic Alternatives

The following analysis compares the utility of SC-XRD against standard spectroscopic methods specifically for thiazole derivatives.

FeatureSC-XRD (Crystallography) NMR (

H,

C, NOESY/HMBC)
Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & bond lengths.Chemical shifts (

), coupling constants (

).[1][2][3]
Molecular mass (

) & fragmentation pattern.[1]
Regioisomer ID Definitive. Direct visualization of substituent positions.Inferred. Relies on NOE correlations; fails if protons are spatially distant (>5Å).Ambiguous. Isomers often have identical masses and similar fragmentation.
Tautomer ID Definitive. Bond lengths (C–N vs C=N) distinguish amino/imino forms.Dynamic. Fast exchange on NMR timescale can average signals, hiding the dominant tautomer.N/A. Ionization often alters protonation states.
Stereochemistry Absolute Configuration (R/S, E/Z).Relative Configuration (via coupling constants/NOE).None.
Sample Req. Single crystal (

mm).
Soluble sample (

5-10 mg).
Trace amount (

1 mg).
Limitations Requires a high-quality crystal; time-intensive.Solvent dependency; overlapping signals in complex aromatics.Cannot distinguish spatial arrangement.
Expert Insight: When to Pivot to X-ray

"If your NOESY spectrum shows weak or conflicting cross-peaks between the thiazole C5-proton and the N-substituent, stop optimizing NMR parameters. The ambiguity likely stems from a rapid tautomeric equilibrium or unexpected regioisomerism. Crystallization is the most efficient path forward."

Technical Workflow: From Synthesis to Structure

The following workflow outlines the standard protocol for confirming a thiazole derivative structure.

Graphviz Diagram 1: Structural Elucidation Workflow

ThiazoleWorkflow Synth Hantzsch Synthesis (Crude Mixture) Purify Purification (Column Chromatography/Recrystallization) Synth->Purify Screen Initial Screening (1H NMR / TLC) Purify->Screen Decision Ambiguity Check: Overlapping peaks? Unclear NOE? Screen->Decision NMR_Adv Advanced NMR (HSQC, HMBC, 15N-HMBC) Decision->NMR_Adv No (Simple) Cryst Crystal Growth (Slow Evap: EtOH/DMF) Decision->Cryst Yes (Complex) Final Absolute Structure Confirmed NMR_Adv->Final XRD_Data SC-XRD Data Collection (Mo/Cu Source, <100K) Cryst->XRD_Data Solve Structure Solution (SHELXT / Olex2) XRD_Data->Solve Refine Refinement (R-factor < 5%) Solve->Refine Refine->Cryst High R-factor? (Twinning/Disorder) Refine->Final

Figure 1: Integrated workflow for structural confirmation. Note the feedback loop if refinement fails, necessitating better crystal growth.

Critical Analysis: Interpreting Thiazole X-ray Data

To validate your synthesized derivative, you must analyze specific geometric parameters in the Crystallographic Information File (CIF).

A. Bond Length Analysis (The "Fingerprint")

In a thiazole ring, bond lengths are the primary indicators of electron delocalization and tautomeric state.

  • C–S Bonds: Typical aromatic thiazole C–S bonds average 1.72–1.74 Å . Significant deviation (>1.76 Å) suggests a loss of aromaticity, pointing towards a dihydrothiazole derivative.

  • C=N vs. C–N: This is the critical differentiator for 2-aminothiazoles.

    • Amino form: Exocyclic C2–N(amine) is single-bond character (~1.38 Å); Endocyclic C2=N3 is double-bond character (~1.30 Å).

    • Imino form: Exocyclic C2=N(imine) is double-bond character (~1.32 Å); Endocyclic C2–N3 is single-bond character (~1.39 Å).

B. Intermolecular Interactions

Thiazoles are excellent hydrogen bond acceptors.

  • Check for N...H–O or N...H–N interactions.

  • 
    -
    
    
    
    Stacking:
    Centroid-to-centroid distances of 3.5–3.8 Å between thiazole rings in the packing lattice often stabilize the crystal and mimic binding interactions in biological targets (e.g., kinase active sites).

Experimental Protocol: Crystal Growth & Data Collection

Step 1: Crystallization of Thiazole Derivatives

Thiazoles often exhibit poor solubility in non-polar solvents but high solubility in alcohols.

  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System: Dissolve 10-20 mg of pure compound in minimal hot Ethanol or Acetonitrile . If the compound contains polar amide/sulfonamide side chains, use DMF/Water (vapor diffusion).

  • Conditions: Place in a vibration-free environment at 4°C or room temperature. Allow 2-7 days.

  • Troubleshooting: If needles form (unsuitable for X-ray), switch to a solvent with higher viscosity (e.g., ethylene glycol diffusion) to slow nucleation.

Step 2: Data Collection Parameters
  • Temperature: Collect data at 100 K (using a cryostream). This reduces thermal motion (atomic displacement parameters), which is crucial for accurately locating hydrogen atoms on the thiazole nitrogen (tautomer confirmation).

  • Radiation Source:

    • Mo-K

      
       (0.71073 Å):  Preferred for routine organic molecules.
      
    • Cu-K

      
       (1.54184 Å):  Essential if the absolute configuration (chirality) must be determined and the molecule contains only light atoms (S is usually sufficient for anomalous scattering with Cu).
      
Step 3: Refinement Strategy
  • Use SHELXT for structure solution and SHELXL for refinement.

  • Hydrogen Treatment: Locate amine/imine hydrogens in the difference Fourier map (

    
    ) rather than placing them geometrically. This is vital for proving the tautomeric state.
    

Decision Logic: NMR vs. X-ray

Use the following logic gate to determine if X-ray is mandatory for your specific thiazole project.

Graphviz Diagram 2: Characterization Decision Matrix

DecisionMatrix Start Synthesized Thiazole Chiral Chiral Center Present? Start->Chiral Tautomer Potential for Amino/Imino? Chiral->Tautomer No XRD SC-XRD Mandatory Chiral->XRD Yes (Abs Config) Regio Regioisomer Risk? Tautomer->Regio No Tautomer->XRD Yes (Ambiguous NMR) NMR NMR Sufficient (NOESY/HMBC) Regio->NMR No (Distinct signals) Regio->XRD Yes (No coupling partners)

Figure 2: Decision matrix for allocating analytical resources.

References

  • Grover, G. et al. (2015). "Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives." Journal of Medicinal Chemistry.

  • Allen, F. H. et al. (1987). "Tables of Bond Lengths determined by X-ray and Neutron Diffraction. Part 1. Bond Lengths in Organic Compounds." Journal of the Chemical Society, Perkin Transactions 2.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-Core: The world’s repository for small molecule crystal structures."

  • Polshettiwar, V. et al. (2023). "Synthesis and Structure Determination of Substituted Thiazole Derivatives." Pharmaceuticals.[4]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

Sources

Comparative Molecular Field Analysis (CoMFA) for Thiazole-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent activity against targets such as EGFR (anticancer), AChE (Alzheimer's), and microbial pathogens. However, the electronic sensitivity of the thiazole ring—specifically the lone pair on the nitrogen and the sulfur's polarizability—makes optimizing these ligands via classical 2D-QSAR difficult.

This guide details the application of Comparative Molecular Field Analysis (CoMFA) to thiazole derivatives. Unlike 2D methods, CoMFA maps the 3D steric and electrostatic fields surrounding the ligand, providing a visual "mold" of the receptor binding pocket. We objectively compare CoMFA against its successor, CoMSIA (Comparative Molecular Similarity Indices Analysis), and Molecular Docking, supported by experimental data from recent EGFR kinase inhibitor studies.

Part 1: The Thiazole Scaffold & Ligand-Based Design

The thiazole ring is an electron-deficient aromatic system. In drug design, it often acts as a bioisostere for pyridine or a linker that positions hydrophobic groups into specific receptor pockets.

Why CoMFA for Thiazoles?

  • Directionality: Thiazole nitrogen acts as a specific Hydrogen Bond Acceptor (HBA). CoMFA's electrostatic fields accurately capture the directional necessity of this interaction.

  • Steric Tolerance: Substitutions at the C2, C4, and C5 positions drastically alter the molecular volume. CoMFA's Lennard-Jones potential fields quantify the exact steric limits imposed by the receptor.

Part 2: Comparative Analysis (CoMFA vs. CoMSIA vs. Docking)

While CoMFA is the gold standard for 3D-QSAR, it is often compared with CoMSIA and Molecular Docking. The following analysis uses data from a study of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors to illustrate performance differences.

Table 1: Comparative Performance Metrics (EGFR Inhibitors)

Data sourced from recent comparative studies on thiazole-based kinase inhibitors.

FeatureCoMFA CoMSIA Molecular Docking
Primary Algorithm Lennard-Jones (Steric) + Coulombic (Electrostatic)Gaussian Function (Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor)Force-field based scoring functions (e.g., Glide, GoldScore)
Field Singularity High: Values approach infinity inside atoms (requires cut-offs).None: Gaussian function is smooth; no cut-offs needed.N/A
Predictive Power (

)
0.644 (Good)0.740 (Superior)N/A (Ranking only)
Fit Accuracy (

)
0.862 0.851 N/A
Best Use Case rigid alignment; dominant steric/electrostatic effects.Flexible alignment; complex hydrophobic/H-bond interactions.Binding mode prediction; virtual screening.
Critical Insight

For thiazole derivatives, CoMSIA often outperforms CoMFA slightly in predictive capability (


)  because it explicitly models hydrophobic fields—critical for the lipophilic tails often attached to thiazole scaffolds. However, CoMFA provides sharper, more distinct contour maps  for steric clashes, making it better for identifying "forbidden" zones in the binding pocket.

Part 3: Critical Methodology (The Protocol)

To ensure scientific integrity, the CoMFA protocol must be self-validating. The most common source of error in CoMFA is Alignment .

Diagram 1: The 3D-QSAR Workflow

The following diagram outlines the rigorous workflow required to generate a predictive model.

CoMFA_Workflow Dataset 1. Dataset Curation (Training vs. Test Set) Conform 2. Conformational Search (Identify Bioactive Conformer) Dataset->Conform Align 3. Molecular Alignment (Atom-based or Docking-based) Conform->Align Critical Step Fields 4. Field Calculation (Steric & Electrostatic Grids) Align->Fields PLS 5. PLS Analysis (Leave-One-Out Cross Validation) Fields->PLS Model 6. Model Validation (q² > 0.5, r² > 0.9) PLS->Model Model->Align If q² < 0.5 (Re-align)

Caption: Step-by-step CoMFA workflow. Note the feedback loop: poor statistics (


) usually necessitate a revision of the alignment rule, not the field parameters.
Step-by-Step Protocol for Thiazoles
1. Dataset Preparation
  • Split: Divide dataset (e.g., 40 compounds) into Training (75%) and Test (25%) sets. Ensure the Test set represents the full range of biological activity.

  • Charge Calculation: Use Gasteiger-Hückel charges. For thiazoles, ensure the nitrogen is unprotonated unless the biological pH suggests otherwise (pKa of thiazole is ~2.5, so it is neutral at physiological pH).

2. Alignment (The "Achilles Heel")
  • Method: Distill Rigid Alignment . Select the thiazole ring and the immediate attached amide/linker as the common substructure.

  • Why? Thiazoles are rigid. Atom-by-atom fitting of the rigid core minimizes RMSD (Root Mean Square Deviation) noise, which is fatal to CoMFA fields.

3. Field Generation
  • Grid Box: Extend the grid 4.0 Å beyond the dimensions of the largest molecule.

  • Step Size: Set to 2.0 Å . (Finer grids increase noise; coarser grids miss features).

  • Probes:

    • Steric: sp³ Carbon (+1 charge).

    • Electrostatic:[1][2][3][4][5] +1.0 charge.

  • Cut-off: Set steric cut-off to 30 kcal/mol . This prevents the "exploding value" problem when a probe atom clashes directly with a ligand atom.

4. Partial Least Squares (PLS) Analysis
  • Cross-Validation: Perform Leave-One-Out (LOO) to generate the

    
     value.
    
  • Component Selection: Choose the number of components that maximizes

    
     while minimizing the Standard Error of Prediction (SEP).
    
  • Non-Cross-Validation: Run the final analysis to get the conventional

    
    .
    

Part 4: Field Interpretation & Visualization

Understanding the contour maps is vital for designing the next molecule.

Diagram 2: Interaction Logic & Contour Interpretation

This diagram explains how to translate color-coded maps into chemical modifications.

Contour_Logic Thiazole Thiazole Derivative (Ligand) Green Green Contour (Steric Bulk Favored) Thiazole->Green Yellow Yellow Contour (Steric Bulk Disfavored) Thiazole->Yellow Blue Blue Contour (Positive Charge Favored) Thiazole->Blue Red Red Contour (Negative Charge Favored) Thiazole->Red AddBulk Action: Add Methyl/Phenyl Green->AddBulk ReduceBulk Action: Remove Groups Yellow->ReduceBulk AddDonor Action: Add H-Bond Donor (NH2) Blue->AddDonor AddAcceptor Action: Add H-Bond Acceptor (C=O, F, NO2) Red->AddAcceptor

Caption: Decision matrix for structural modification based on CoMFA contour maps. Green/Blue regions suggest where to grow the molecule; Yellow/Red regions suggest where to trim or oxidize.

Interpretation Guide for Thiazoles
  • Green Regions (Steric Bulk Beneficial): Often found near the C2-position of the thiazole. Extending the chain here often pushes the ligand into a hydrophobic pocket (e.g., the hydrophobic pocket II in EGFR).

  • Red Regions (Electronegative Favored): Typically located near the thiazole Nitrogen. This confirms the necessity of the H-bond acceptor capability.

  • Blue Regions (Electropositive Favored): often seen near the NH of the amide linker attached to the thiazole, corresponding to the H-bond donor requirement.

Part 5: References

  • Cramer, R. D., Patterson, D. E., & Bunce, J. D. (1988). Comparative molecular field analysis (CoMFA).[3][6][7][8] 1. Effect of shape on binding of steroids to carrier proteins.[7][9][10] Journal of the American Chemical Society, 110(18), 5959–5967.[7]

  • Fathalla, O. A., et al. (2025). 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. Medicinal Chemistry Research.

  • Tripos International. (Legacy). SYBYL Molecular Modeling Software Documentation. (Standard protocols for CoMFA alignment and field generation).

Sources

Safety Operating Guide

Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cradle-to-Grave" Mandate

As researchers, our responsibility does not end when the experiment concludes. For complex heterocyclic compounds like Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate , improper disposal is not just a regulatory violation—it is an environmental hazard.[1]

This compound, featuring a thiazole core, an ester linkage, and a benzamide moiety, presents specific challenges regarding aquatic toxicity and thermal decomposition.[1] Unlike common solvents, it does not have a single "dump" protocol.[1] This guide outlines the High-Temperature Incineration pathway, which is the only scientifically valid disposal method for this substance to ensure complete mineralization of its nitrogen and sulfur content.[1]

Chemical Profile & Hazard Identification

Before disposal, you must understand what you are discarding.[1] This compound is a lipophilic, organic solid.[1] It is not listed specifically on the EPA RCRA P-list or U-list, meaning it is classified by its characteristics rather than its name.[1]

Parameter Data / Characteristic Implication for Disposal
Physical State Solid (Crystalline Powder)Must be segregated from liquid waste streams to prevent secondary reactions.[1]
Solubility Low (Water); High (DMSO, DCM)DO NOT flush down the drain.[1] It will precipitate and contaminate plumbing/waterways.
Combustibility Combustible OrganicSuitable for fuel blending/incineration.
Heteroatoms Nitrogen (N), Sulfur (S)Incineration will generate NOx and SOx; requires a facility with scrubbers.[1]
Reactivity Stable; Amide/Ester hydrolysisIncompatible with strong oxidizers and strong bases.

Critical Safety Note: Treat this compound as Aquatic Chronic 4 (H413) and Skin/Eye Irritant (H315/H319) . The lack of a specific LD50 value mandates the use of the "Precautionary Principle"—handle as if it were highly toxic.

Pre-Disposal Stabilization & Segregation

The most common error in laboratory waste management is commingling . Mixing this thiazole derivative with incompatible streams (like oxidizing acids) can cleave the amide bond or oxidize the sulfur, leading to exothermic reactions in the waste drum.

Protocol A: Solid Waste (Pure Compound)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.

  • Segregation: Do not mix with silica gel or sharps unless your facility has a specific "Lab Trash" stream for contaminated solids. Keep separate from oxidizers (e.g., permanganates, nitrates).[1][2]

  • Labeling: Mark clearly as "Hazardous Waste - Solid Organic."

Protocol B: Liquid Waste (Reaction Mixtures)
  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Dispose in "Halogenated Organic" stream.

    • If dissolved in DMSO/Methanol/Ethyl Acetate : Dispose in "Non-Halogenated Organic" stream.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize before adding to the waste carboy to prevent drum pressurization.

Operational Disposal Workflow

The following decision tree illustrates the logical flow for disposing of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate.

DisposalWorkflow Start Start: Waste Generation Assess Assess Physical State Start->Assess Solid Solid (Powder/Crystals) Assess->Solid Pure Compound Liquid Solution (Reaction Mix) Assess->Liquid Dissolved Solid_Cont Container: HDPE Wide Mouth Solid->Solid_Cont Liquid_Check Check Solvent Type Liquid->Liquid_Check Label Labeling: Chemical Name + Hazard Class Solid_Cont->Label Halo Halogenated Solvent (DCM, CHCl3) Liquid_Check->Halo NonHalo Non-Halogenated Solvent (DMSO, MeOH, EtOAc) Liquid_Check->NonHalo Halo->Label NonHalo->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal Via Licensed Contractor

Caption: Operational decision tree for segregating and packaging thiazole-based organic waste.

Regulatory & Compliance Framework (RCRA/EPA)[1]

While this specific molecule may not have a unique EPA Waste Code, it falls under the "Cradle-to-Grave" liability system mandated by the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Determination: Since it is not P-listed or U-listed, you must determine if it is "Characteristic."

    • Ignitability (D001): Unlikely for the solid (Flash point > 60°C).

    • Toxicity (D004-D043): Unlikely to fail TCLP for heavy metals, but organic toxicity is assumed.[1]

  • Recommended Coding: Most institutions utilize a generic profile for non-regulated hazardous organics.

    • Profile: "Non-Regulated Organic Solid" or "Hazardous Waste Solid, N.O.S.[1] (Not Otherwise Specified)."

    • DOT Shipping Name (if pure): UN3077, Environmentally hazardous substance, solid, n.o.s.[1] (Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate).[1]

Why Incineration? Landfilling organic heterocycles poses a risk of leachate contamination . The thiazole ring is robust; if it leaches into groundwater, it can persist and exhibit biological activity in aquatic ecosystems. Incineration at >1000°C ensures the destruction of the ring structure.

Emergency Contingencies: Spills & Exposure

Even with perfect protocols, accidents happen.[1] This self-validating response system ensures safety during a breach.

Scenario Immediate Action Cleanup Protocol
Dry Spill (Powder) Stop Airflow: Turn off fans to prevent dust dispersion.Wet Wipe Method: Do not dry sweep (creates dust). Cover with wet paper towels, scoop into a bag, and treat as hazardous solid waste.[1]
Wet Spill (Solution) Isolate: Evacuate immediate area if solvent fumes are present.Absorb: Use vermiculite or sand.[3] Do not use combustible materials (sawdust) if the solvent is an oxidizer or if the concentration is high.
Skin Contact Flush: 15 minutes water.[4][5]Remove contaminated clothing immediately.[6] The lipophilic nature means it can penetrate skin barriers; soap is essential.

References

  • BenchChem. (2025).[3][7] Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2025). RCRA Waste Classification and Characteristic Wastes (40 CFR Part 261). Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: Ethyl 2-aminothiazole-4-carboxylate. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Thiazole Derivatives and General Organic Waste Handling. Retrieved from [1]

Sources

Personal protective equipment for handling Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate[1]

Part 1: Executive Safety Summary

Status: Research Chemical / Pharmaceutical Intermediate Default Hazard Band: Control Band 2 (Potent/Irritant) – Treat as potentially bioactive.[1]

Immediate Action Card:

Parameter Critical Requirement
Physical State Solid (Crystalline powder).[1] Likely off-white to pale yellow.[1]
Primary Hazards H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1] Potential for biological activity (kinase/enzyme inhibition).[1]
Engineering Control MANDATORY Fume Hood or Powder Weighing Station.[1] Do NOT handle on an open bench.
Glove Protocol Double Nitrile (0.11 mm min.[1] thickness). Latex is NOT recommended due to poor organic solvent resistance during dissolution.[1]

| Spill Solvent | Acetone or Ethyl Acetate (Compound is lipophilic; water is ineffective for cleaning).[1] |

Part 2: Risk Assessment & Technical Profile

Scientific Rationale (Read-Across Toxicology): Specific toxicological data for Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate is limited in public registries.[1] Therefore, safety protocols are derived via Structure-Activity Relationship (SAR) analysis of its constituent moieties:

  • Thiazole-5-carboxylate Core: Structurally similar to Ethyl 2-amino-4-phenylthiazole-5-carboxylate (CAS 64399-23-1), a known irritant (Skin/Eye/Lung) [1].[1]

  • Benzamido Side Chain: Amide linkages often facilitate biological uptake.[1] Thiazole-benzamides are frequently investigated as kinase inhibitors or antimicrobial agents [2], implying this molecule may possess pharmacological potency .[1]

  • Ethyl Ester: Susceptible to hydrolysis; generally lipophilic, increasing skin absorption potential.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders which can bypass side-shields via air currents in hoods.[1]
Respiratory N95/P2 Mask (if outside hood) OR Fume Hood (Primary)The compound is a solid particulate.[1] Inhalation is the fastest route to systemic exposure.[1]
Dermal (Hands) Double Nitrile Gloves (4 mil / 0.1 mm)Outer: Disposable Nitrile (changed immediately on splash).Inner: Extended cuff Nitrile (taped to lab coat).Breakthrough:[1] Nitrile > 480 mins for solid; < 10 mins if dissolved in DCM.[1]
Dermal (Body) Tyvek® Lab Coat or Cotton w/ ApronStandard cotton coats absorb liquids.[1] If handling solutions >100mL, use an impervious apron.[1]

Part 4: Operational Handling Protocol

Phase A: Weighing & Transfer (Highest Risk)

The critical moment for exposure is the generation of airborne dust during weighing.[1]

  • Preparation: Place the balance inside the fume hood.[1] If the balance is external, use a static-free powder funnel and a pre-tared vial.[1]

  • Static Control: Thiazole esters are often static-prone.[1] Use an ionizing gun or anti-static brush to prevent powder "jumping."[1]

  • Transfer: Never pour from the stock bottle. Use a disposable spatula.[1]

  • Decon: Wipe the balance area with a chem-wipe soaked in Acetone immediately after weighing.[1]

Phase B: Reaction Setup (Solubilization)

Once in solution, the risk shifts from inhalation to permeation.[1]

  • Solvent Choice: The compound is likely soluble in DCM (Dichloromethane), DMSO, or Ethyl Acetate.[1]

    • Warning: If using DCM, nitrile gloves degrade rapidly (breakthrough < 5 mins).[1] Change outer gloves immediately upon contact. [1]

  • Addition: Add solvent slowly down the side of the vessel to minimize aerosol displacement.[1]

Phase C: Waste Disposal
  • Solid Waste: Segregate into "Hazardous Solid Waste" (do not use general trash).[1]

  • Liquid Waste: "Organic Solvents - Non-Halogenated" (unless dissolved in DCM/Chloroform).[1]

  • Washings: First rinse glassware with Acetone (into organic waste), then wash with soap/water.[1]

Part 5: Visualization & Workflows

Workflow 1: Safe Handling Logic

This diagram illustrates the decision process for handling the compound based on its physical state.

HandlingWorkflow Start Start: Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Dissolved in Solvent StateCheck->Solution Wet Hood Engineering Control: Fume Hood REQUIRED Solid->Hood GloveCheck Solvent Check: Is solvent DCM/Chloroform? Solution->GloveCheck Weighing Weighing Protocol: Anti-static tools + Wet wipe decon Hood->Weighing Disposal Disposal: Segregated Organic Waste Weighing->Disposal StdGloves PPE: Double Nitrile GloveCheck->StdGloves No (DMSO/EtOAc) SpecGloves PPE: PVA or Silver Shield Gloves GloveCheck->SpecGloves Yes (Halogenated) StdGloves->Disposal SpecGloves->Disposal

Figure 1: Operational logic flow ensuring correct engineering controls and PPE selection based on the compound's state.

Workflow 2: Emergency Spill Response

Immediate actions to take in the event of a spill.

SpillResponse Spill Spill Detected Type Type? Spill->Type Powder Dry Powder Spill Type->Powder Liquid Solution Spill Type->Liquid Action1 1. Do NOT sweep (Dust risk) 2. Cover with wet paper towels (Acetone) 3. Wipe into bag Powder->Action1 Action2 1. Cover with absorbent pads 2. Neutralize if acidic solvent used 3. Scoop to haz waste Liquid->Action2 Report Report to EHS Action1->Report Action2->Report

Figure 2: Spill response protocol prioritizing dust suppression for solids and containment for liquids.

Part 6: References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Thiazole Derivatives. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.